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Core Science & Biosynthesis

Foundational

Architecting Advanced Ligands: A Technical Guide to 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS 85943-68-6)

Executive Summary In the realm of coordination chemistry and advanced materials design, the steric and electronic tuning of organic ligands dictates the functional ceiling of the resulting metal complexes. 5-tert-butyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and advanced materials design, the steric and electronic tuning of organic ligands dictates the functional ceiling of the resulting metal complexes. 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS 85943-68-6) —often referred to as 5-tert-butyl-o-vanillin—is a privileged, highly specialized building block[1][2]. By combining the versatile coordination geometry of o-vanillin with the massive steric bulk of a tert-butyl group, this molecule serves as a premier precursor for synthesizing Salen-type Schiff base ligands[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical ligand design and bench-level execution. We will dissect the physicochemical profile of this molecule, explore its mechanistic role in asymmetric catalysis and Single-Molecule Magnets (SMMs), and provide self-validating experimental protocols for its deployment.

Physicochemical Profiling & Structural Logic

To utilize 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde effectively, one must understand the causality behind its three distinct functional domains.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters of the compound[1][2]:

ParameterValue / Description
IUPAC Name 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde
CAS Number 85943-68-6
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Pale yellow to yellow crystalline powder
Solubility Soluble in EtOH, DCM, CHCl₃; Insoluble in H₂O
Key IR Stretches ~1670 cm⁻¹ (C=O), ~3200-3400 cm⁻¹ (Broad, O-H)
Mechanistic Role of Functional Groups
  • The Formyl (C1) & Hydroxyl (C2) Core: These adjacent groups are the reactive heart of the molecule. The formyl group undergoes rapid condensation with primary amines to form azomethine (C=N) linkages, generating Schiff bases[3]. Upon deprotonation of the hydroxyl group, the resulting phenolate and imine nitrogen form a primary N₂O₂ coordination compartment capable of tightly chelating 3d transition metals (e.g., Cu²⁺, Ni²⁺, Mn³⁺)[4].

  • The Methoxy Group (C3): Unlike standard salicylaldehydes, the o-vanillin scaffold possesses a methoxy group adjacent to the phenolic oxygen. Once a 3d metal occupies the inner N₂O₂ pocket, the methoxy oxygen and the phenolate oxygen create a secondary, highly oxophilic O₂O₂ outer compartment . This is strategically used to capture lanthanide ions (e.g., Dy³⁺, Tb³⁺) to form 3d-4f heterometallic clusters[4].

  • The tert-Butyl Group (C5): This bulky aliphatic group provides immense steric shielding. In asymmetric catalysis (akin to Jacobsen's catalyst), it forces incoming substrates into a specific chiral trajectory[5][6]. In molecular magnetism, it prevents intermolecular dipole-dipole interactions, isolating the metal centers to preserve Single-Molecule Magnet (SMM) behavior[4].

Visualizing the Mechanistic Logic

The following diagram illustrates how the functional groups of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde dictate the assembly of advanced heterometallic systems.

Mechanism L Ligand Functional Groups G1 Formyl + Hydroxyl (C1, C2) L->G1 G2 Methoxy Group (C3) L->G2 G3 tert-Butyl Group (C5) L->G3 F1 Primary Chelation (N2O2 Compartment) G1->F1 Azomethine formation F2 Secondary Bridging (O2O2 Compartment) G2->F2 Oxygen donor F3 Steric Shielding (Magnetic Isolation) G3->F3 Bulky volume O1 3d Metal Capture (e.g., Cu, Ni, Mn) F1->O1 O2 4f Metal Capture (e.g., Dy, Tb) F2->O2 O3 Enantioselectivity & SMM Stability F3->O3 O1->O2 Magnetic Coupling

Fig 2: Mechanistic role of functional groups in assembling 3d-4f heterometallic systems.

Experimental Workflow 1: Synthesis of a Sterically Hindered Schiff Base Ligand

To utilize this building block, it must first be condensed into a multidentate ligand. This protocol describes the synthesis of a chiral Salen-type ligand using (1R,2R)-(-)-1,2-diaminocyclohexane[5][7].

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 2.0 equivalents (e.g., 10 mmol, 2.08 g) of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in 50 mL of absolute ethanol.

  • Amine Addition: Slowly add 1.0 equivalent (5 mmol, 0.57 g) of (1R,2R)-(-)-1,2-diaminocyclohexane dropwise to the stirring solution at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath for 1 hour. A bright yellow/orange microcrystalline solid will precipitate[7]. Filter the solid via vacuum filtration, wash with 10 mL of cold ethanol, and dry under a vacuum.

Causality & Self-Validation
  • Solvent Choice (Causality): Absolute ethanol is chosen because the starting materials are highly soluble at reflux, but the rigid, bulky Schiff base product is insoluble at lower temperatures. This drives the equilibrium forward via Le Chatelier's principle and allows for isolation without column chromatography[7].

  • FTIR Validation (Self-Validating System): To confirm successful condensation, analyze the product via FTIR. The reaction is validated by the complete disappearance of the aldehyde carbonyl stretch at ~1670 cm⁻¹ and the emergence of a sharp, strong azomethine (C=N) stretch at ~1598–1620 cm⁻¹[8].

Experimental Workflow 2: Metallation for 3d-4f Heterometallic Clusters

Once the ligand is synthesized, it can be used to trap multiple metal ions. This protocol outlines the generation of a Cu(II)-Dy(III) SMM precursor[4].

Step-by-Step Protocol
  • Ligand Deprotonation: Dissolve 1.0 mmol of the synthesized Schiff base ligand in 20 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • 3d Metal Insertion: Add 1.0 mmol of Cu(OAc)₂·H₂O to the solution. Stir at room temperature for 1 hour. The solution will shift from yellow to deep green/brown, indicating Cu(II) insertion into the N₂O₂ pocket.

  • 4f Metal Capture: Add 1.0 mmol of Dy(NO₃)₃·6H₂O to the stirring mixture. Continue stirring for an additional 2 hours.

  • Crystallization: Filter the solution to remove any unreacted metal salts. Allow the filtrate to evaporate slowly at room temperature over several days to yield X-ray quality single crystals.

Causality & Self-Validation
  • Counter-ion Selection (Causality): Copper(II) acetate is specifically chosen because the acetate anions act as an internal base, deprotonating the phenolic hydroxyl groups of the ligand and facilitating metal coordination without the need for external bases like triethylamine[5][7].

  • Spectroscopic Validation (Self-Validating System): Successful metallation is validated by the disappearance of the broad O-H stretch (~3200 cm⁻¹) in the FTIR spectrum, confirming deprotonation. Furthermore, the C=N stretch will shift to a lower wavenumber (e.g., from 1620 cm⁻¹ to ~1600 cm⁻¹), confirming nitrogen coordination to the metal center[8].

Visualizing the Synthetic Workflow

Workflow A 5-tert-butyl-2-hydroxy- 3-methoxybenzaldehyde (Precursor) C Condensation Reaction (Reflux in EtOH) A->C  Equimolar addition B Chiral Diamine (e.g., 1,2-diaminocyclohexane) B->C  Nucleophilic attack D Salen-Type Schiff Base (Ligand) C->D  -H2O (Azeotropic) E Metallation (Addition of Cu/Dy Salts) D->E  Deprotonation F Coordination Complex (Catalyst / SMM) E->F  Chelation

Fig 1: Synthetic workflow from aldehyde precursor to functional coordination complex.

References

  • Title: 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde | Benchchem Source: benchchem.com URL: 1

  • Title: 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde | 85943-68-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • Title: Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review Source: ajchem-a.com (Advanced Journal of Chemistry) URL: 3

  • Title: The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin Source: rsc.org (Dalton Transactions) URL: 4

  • Title: o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity Source: nih.gov (PMC) URL: 8

  • Title: Jacobsen's catalyst - Wikipedia Source: wikipedia.org URL: 5

  • Title: Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst Source: semanticscholar.org URL: 7

  • Title: Jacobsen's catalyst anchored on Al-MCM-41 and NH2 group modified Si-MCM-41 Source: redalyc.org URL: 6

Sources

Exploratory

Structural Architecture and Synthetic Utility of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde: A Comprehensive Guide for Coordination Chemistry and Drug Design

Executive Summary In the realm of advanced coordination chemistry and rational drug design, the selection of highly functionalized aromatic building blocks is paramount. 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced coordination chemistry and rational drug design, the selection of highly functionalized aromatic building blocks is paramount. 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 85943-68-6) stands out as a privileged scaffold. As a highly substituted derivative of ortho-vanillin, this molecule provides an exquisite balance of steric shielding and multidentate electronic coordination sites. This technical guide deconstructs its stereoelectronic profile, details its synthesis via self-validating Friedel-Crafts alkylation, and outlines its critical role as a precursor for Schiff base ligands used in metallodrugs and asymmetric catalysis[1].

Molecular Architecture and Stereoelectronic Profile

The utility of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde stems from the orthogonal reactivity of its four distinct ring substituents. Rather than acting merely as a passive structural backbone, the benzene ring serves as a conduit for stereoelectronic communication between these groups:

  • C1 Formyl Group (-CHO): Acts as the primary electrophilic center. Its high reactivity toward primary amines facilitates the synthesis of imines (Schiff bases) without the need for extreme thermal conditions[1].

  • C2 Hydroxyl Group (-OH): Serves as a primary hydrogen-bond donor. Upon deprotonation, it becomes a strong, anionic oxygen donor, tightly anchoring transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) in a stable chelate ring.

  • C3 Methoxy Group (-OCH3): Functions as a secondary, neutral oxygen donor. In multinuclear complex synthesis, this group often acts as a bridging ligand, enabling the formation of complex supramolecular architectures like cubanes or dimers.

  • C5 Tert-butyl Group (-C(CH3)3): The addition of this bulky aliphatic group is a deliberate design choice. It provides immense steric bulk, preventing unwanted intermolecular stacking (dimerization) of the resulting metal complexes. Furthermore, it drastically increases the lipophilicity of the molecule, a critical parameter for enhancing the cellular membrane permeability of downstream pharmacological agents.

G Core Aromatic Core (Benzene Scaffold) C1 C1 Position Formyl (-CHO) Electrophilic Center Core->C1 Condensation C2 C2 Position Hydroxyl (-OH) Primary Donor Core->C2 Deprotonation C3 C3 Position Methoxy (-OCH3) Secondary Donor Core->C3 Bridging C5 C5 Position Tert-butyl (-C(CH3)3) Steric Shield Core->C5 Lipophilicity

Fig 1. Stereoelectronic mapping of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde substituents.

Physicochemical Properties and Spectral Validation

To ensure experimental integrity, researchers must rely on quantitative physicochemical parameters and diagnostic spectral markers. The tables below summarize the core data required for stoichiometric calculations and in-process analytical validation.

Table 1: Physicochemical Parameters

ParameterValueCausality / Relevance
CAS Number 85943-68-6Unique identifier for procurement and literature tracking.
Molecular Formula C12H16O3Defines the stoichiometric mass for reaction equivalents.
Molecular Weight 208.26 g/mol Critical for calculating molarity and theoretical yield.
InChI Key LDMUWZJNLSNAJX-UHFFFAOYSA-NEnsures exact structural matching in cheminformatics databases.
LogP (Estimated) ~3.2Indicates high lipophilicity, crucial for biological membrane permeability.

Table 2: Diagnostic Spectral Data (Self-Validation Markers)

Spectroscopic MethodKey Signal / PeakAssignmentDiagnostic Value
¹H NMR (CDCl3) ~1.30 ppm (s, 9H)tert-Butyl protonsConfirms successful Friedel-Crafts alkylation at the C5 position.
¹H NMR (CDCl3) ~3.90 ppm (s, 3H)Methoxy protonsValidates the retention of the ortho-vanillin core structure.
¹H NMR (CDCl3) ~9.85 ppm (s, 1H)Formyl proton (-CHO)Confirms the aldehyde group remains unreacted and intact.
FT-IR (ATR) ~1650 cm⁻¹C=O stretchDisappearance of this peak marks successful Schiff base condensation.

Synthetic Methodology: Friedel-Crafts Alkylation

While traditional alkylation protocols utilize tert-butyl chloride and anhydrous AlCl₃, such approaches often lead to polyalkylation and require rigorous anhydrous conditions. The following self-validating protocol employs tert-butanol and a strong Brønsted acid.

Causality of Design: The acid protonates the alcohol, generating a highly stable tert-butyl carbocation. The stereoelectronic environment of ortho-vanillin—specifically the ortho/para-directing, strongly activating hydroxyl group—funnels the electrophilic attack exclusively to the sterically unhindered C5 position.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) in an excess of tert-butanol (acts as both reagent and solvent) in a round-bottom flask.

  • Catalyst Addition: Slowly add 1.5 equivalents of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid dropwise at 0°C under continuous stirring to prevent exothermic degradation.

  • Thermal Activation: Gradually warm the mixture to 60°C and reflux for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The starting ortho-vanillin will present as a lower Rf​ spot, while the highly lipophilic tert-butylated product will elute significantly higher. Terminate the reaction when the lower Rf​ spot is entirely consumed.

  • Quenching & Isolation: Pour the mixture over crushed ice. The sudden shift in solvent polarity will force the hydrophobic product to precipitate. Filter, wash with cold water, and recrystallize from hot ethanol to yield pure 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

G Start o-Vanillin (Starting Material) Reaction Friedel-Crafts Alkylation (60°C) Start->Reaction Reagents tert-Butanol + Strong Acid Reagents->Reaction Validation TLC Monitoring (Hexane:EtOAc) Reaction->Validation Product 5-tert-butyl-o-vanillin (Target) Validation->Product Recrystallization

Fig 2. Self-validating Friedel-Crafts alkylation workflow for 5-tert-butyl-o-vanillin synthesis.

Application Workflow: Schiff Base Condensation

The most prominent application of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is its condensation with primary amines to form Schiff base ligands[1].

Causality of Design: The choice of absolute ethanol as a solvent leverages differential solubility profiles. The starting aldehyde and amine are highly soluble in warm ethanol, whereas the resulting highly lipophilic Schiff base exhibits a steep solubility drop upon cooling. This physical phase separation drives the equilibrium forward according to Le Chatelier’s principle, negating the need for a Dean-Stark apparatus to remove water. Furthermore, the addition of glacial acetic acid lowers the LUMO energy of the carbonyl carbon, drastically accelerating nucleophilic attack.

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 equivalent of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in absolute ethanol.

  • Amine Addition: Add 1.0 equivalent of the desired primary amine (e.g., an aniline derivative or aliphatic amine) to the solution.

  • Activation: Add 2–3 drops of glacial acetic acid to catalyze the formation of the hemiaminal intermediate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, evaporate the solvent, and run an IR spectrum (ATR). Successful conversion is validated by the complete disappearance of the highly conjugated aldehyde C=O stretch (~1650 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹).

  • Isolation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath. Collect the precipitated Schiff base crystals via vacuum filtration and wash with cold ethanol.

G Precursor 5-tert-butyl-o-vanillin Activation Acid Catalysis (AcOH) Carbonyl Activation Precursor->Activation Amine Primary Amine (R-NH2) Amine->Activation Intermediate Hemiaminal Intermediate Activation->Intermediate Dehydration - H2O (Driven by Precipitation) Intermediate->Dehydration SchiffBase Schiff Base Ligand (Imine) Dehydration->SchiffBase

Fig 3. Mechanistic pathway of Schiff base condensation driven by acid catalysis and precipitation.

Pharmacological and Catalytic Relevance

The integration of the tert-butyl group into the ortho-vanillin scaffold fundamentally alters the behavior of the resulting metal complexes:

  • Metallodrug Development: Schiff bases derived from this compound, when coordinated with biologically active metals like Copper(II) or Zinc(II), exhibit enhanced antioxidant and antiproliferative properties. The lipophilic tert-butyl shield allows these complexes to bypass cellular lipid bilayers efficiently, a critical hurdle in targeted cancer therapeutics.

  • Asymmetric Catalysis: In the synthesis of Salen-type ligands (using diamines), the steric bulk of the C5 position forces incoming substrates into specific chiral orientations during catalytic cycles (e.g., epoxidation of alkenes), drastically improving enantiomeric excess (ee%).

References

  • Title: 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde | 85943-68-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde | Benchchem Source: benchchem.com URL: 1

Sources

Foundational

Compound Profile: 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

An In-depth Technical Guide to the Molecular Weight Determination of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde Abstract: This technical guide provides a comprehensive framework for the determination of the molecular w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight Determination of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value to detail the theoretical underpinnings and practical, field-proven experimental methodologies for its accurate determination. We will cover the theoretical calculation from the molecular formula, the definitive experimental verification using high-resolution mass spectrometry (HRMS), and the crucial role of Nuclear Magnetic Resonance (NMR) spectroscopy in validating the underlying molecular structure. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity and data trustworthiness.

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is a polysubstituted aromatic compound. Understanding its fundamental properties is the first step in any analytical procedure. The presence of a reactive aldehyde, a phenolic hydroxyl, a methoxy ether, and a bulky tert-butyl group gives it a unique chemical character that influences the selection of analytical techniques.

Chemical Structure

Caption: 2D Structure of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. This data is essential for sample tracking, literature searches, and safety assessments.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1][2]
Average Molecular Weight 208.25 g/mol [1]
Monoisotopic Mass 208.109944 g/mol [3]
CAS Number 85943-68-6[1][2]
InChI Key LDMUWZJNLSNAJX-UHFFFAOYSA-N[2]
Canonical SMILES COC1=C(O)C(C=O)=CC(=C1)C(C)(C)C[1]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. This theoretical value is the benchmark against which experimental results are compared.

Principle of Calculation

The calculation relies on the molecular formula (C₁₂H₁₆O₃) and the standard atomic weights of each element, which are the weighted averages of the masses of their natural isotopes.

Calculation Breakdown

The atomic weights for the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH161.00816.128
OxygenO315.99947.997
Total 208.257

The calculated average molecular weight is 208.26 g/mol .

Average Weight vs. Monoisotopic Mass

It is critical to distinguish between two types of molecular weight:

  • Average Molecular Weight (or Molar Mass): Calculated using the weighted average of all natural isotopes of each element. This value is used for stoichiometric calculations involving bulk material (e.g., weighing out 1 mole of the substance).

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). High-resolution mass spectrometers are capable of resolving these isotopic peaks, and the most abundant of these corresponds to the monoisotopic mass. For C₁₂H₁₆O₃, this value is 208.1099 g/mol .[3] This is the value that will be experimentally determined.

Experimental Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[4] It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[5][6][7]

Fundamental Principles

The process involves converting the neutral analyte molecules into gaseous ions, which can then be manipulated by electric and magnetic fields.[7] The instrument measures the m/z of these ions, and since the charge (z) is typically +1, the m/z value directly corresponds to the mass of the ion.[6]

Experimental Workflow

The logical flow of a mass spectrometry experiment is a standardized, multi-stage process designed for accuracy and reproducibility.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometer cluster_2 Data System Prep Dissolve sample in appropriate solvent (e.g., Methanol/Water) Source Ion Source (e.g., ESI) Prep->Source Infusion or LC Injection Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Source->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Ion Separation (by m/z) Analysis Data Acquisition & Mass Spectrum Generation Detector->Analysis Signal Transduction

Caption: High-level workflow for molecular weight determination by Mass Spectrometry.

Ionization Techniques: The Critical First Step

The choice of ionization method is paramount. For a molecule like 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, which possesses polar functional groups and is susceptible to fragmentation, a "soft" ionization technique is preferable.

  • Electron Ionization (EI): Involves bombarding the sample with high-energy electrons.[5] While effective, this technique often imparts significant energy, leading to extensive fragmentation of the parent molecule. This can make identifying the molecular ion peak challenging.

  • Electrospray Ionization (ESI): A soft ionization technique where a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. This method minimizes fragmentation and typically produces a protonated molecule, [M+H]⁺, or other adducts. For this reason, ESI is the superior choice for confirming the molecular weight of this compound.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

This protocol ensures a self-validating system through rigorous calibration and the use of an appropriate internal standard.

  • Instrument Calibration: Prior to analysis, calibrate the mass spectrometer across the desired mass range using a certified calibration solution (e.g., sodium trifluoroacetate). This ensures a mass accuracy of <5 ppm, which is critical for confirming the elemental composition.

  • Sample Preparation:

    • Prepare a stock solution of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde at 1 mg/mL in a suitable solvent (e.g., HPLC-grade methanol).

    • Create a dilute working solution (approx. 1-10 µg/mL) in a solvent compatible with ESI, typically 50:50 methanol:water or acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

  • Instrument Setup (Positive Ion Mode ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Mass Analyzer: Set to scan a range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure stable spray.

    • Drying Gas (N₂): Set temperature (~300-350 °C) and flow to facilitate desolvation.

  • Data Acquisition: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min). Acquire data for 1-2 minutes to obtain a stable, averaged spectrum.

  • Data Analysis:

    • Examine the resulting mass spectrum.

    • Identify the most intense peak in the region of the expected mass. For C₁₂H₁₆O₃, the expected monoisotopic mass is 208.1099 Da. In positive ESI mode, the target ion is [M+H]⁺, so the expected m/z will be 209.1177 (208.1099 + 1.0078, the mass of a proton).

    • Confirm that the measured mass is within the acceptable error margin (e.g., <5 ppm) of the theoretical value.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight, it does not inherently confirm the structure. NMR spectroscopy is the unparalleled tool for elucidating molecular structure, thereby validating the molecular formula from which the weight is derived.[8][9][10] It provides information on the connectivity and chemical environment of atoms.[8][10]

The Role of NMR in Confirming Molecular Formula

By analyzing the number of signals, their chemical shifts, splitting patterns, and integrations, we can confirm the presence of all 16 hydrogen atoms and 12 carbon atoms in their unique chemical environments, thus validating the C₁₂H₁₆O₃ formula.

Logical Workflow for Structural Confirmation

The complementary nature of different NMR experiments provides a complete picture of the molecular architecture.

G cluster_0 NMR Experiments cluster_1 Information Derived cluster_2 Conclusion H1_NMR ¹H NMR H_info Proton Count (16H) Connectivity H1_NMR->H_info C13_NMR ¹³C NMR C_info Carbon Count (12C) Chemical Environments C13_NMR->C_info DEPT DEPT-135 CH_info CH₃/CH (positive) CH₂ (negative) DEPT->CH_info Formula Validated Molecular Formula: C₁₂H₁₆O₃ H_info->Formula C_info->Formula CH_info->Formula

Caption: Logical workflow for using NMR spectroscopy to validate a molecular formula.

Key NMR Experiments
  • ¹H NMR: Should confirm the presence of 16 protons. Expected signals would include: a singlet for the 9 protons of the tert-butyl group, a singlet for the 3 methoxy protons, two distinct signals for the aromatic protons, a singlet for the aldehyde proton, and a broad singlet for the hydroxyl proton. Integration of these peaks should correspond to a 9:3:1:1:1:1 ratio.

  • ¹³C NMR: Should show 12 distinct signals, confirming the 12 unique carbon atoms in the molecule.

  • DEPT-135: This experiment helps in distinguishing carbon types. It will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons will be absent. This helps confirm the presence of the tert-butyl and methoxy methyls, the aromatic CH groups, the aldehyde CH, and the quaternary carbons of the aromatic ring and the tert-butyl group.

Detailed Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The solvent provides the field frequency lock, and its residual proton signal (e.g., 7.26 ppm for CDCl₃) serves as an internal chemical shift reference.

  • Instrument Setup:

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp signal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A spectral width of ~12-15 ppm is sufficient.

    • Typically, 16-64 scans are adequate for a sample of this concentration.

  • ¹³C {¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220-240 ppm is standard.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H NMR signals and identify the peak positions in both spectra to confirm the structure.

Synthesis and Purity Considerations

The synthesis of substituted benzaldehydes often involves the formylation of a corresponding phenol.[11][12] For 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a likely precursor would be 4-tert-butyl-2-methoxyphenol. Potential impurities could include unreacted starting materials or regioisomers formed during the formylation step. The presence of such impurities could complicate spectral analysis and lead to erroneous molecular weight assignments if not properly resolved by a separation technique like liquid chromatography prior to mass spectrometry.

Conclusion

The molecular weight of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is theoretically calculated to be 208.26 g/mol (average mass). Experimental verification, best performed using high-resolution mass spectrometry with electrospray ionization, will yield a mass corresponding to the protonated monoisotopic molecule ([M+H]⁺) at m/z 209.1177 . The integrity of this assignment is critically dependent on the structural confirmation of the C₁₂H₁₆O₃ molecular formula, a task for which multi-dimensional NMR spectroscopy is the definitive tool. By employing this dual-pronged approach of high-accuracy mass measurement and rigorous structural validation, researchers can have the utmost confidence in the identity and molecular weight of their compound.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved March 29, 2026.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Miyake, K. (2024). Decoding Molecular Structures with Nuclear Magnetic Resonance. J Anal Bioanal Tech, 15, 622.
  • Appchem. (n.d.). 5-(tert-Butyl)-2-hydroxy-3-methoxybenzaldehyde. Retrieved March 29, 2026, from [Link]

  • PMC - NIH. (2026, March 7).
  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ACS Central Science. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR)
  • Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry D
  • Chemistry LibreTexts. (2015, July 15). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.
  • PubChem. (n.d.). 3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde. Retrieved March 29, 2026, from [Link]

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1033-1036.
  • Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The Journal of Organic Chemistry, 68(3), 1128–1131.

Sources

Exploratory

Technical Whitepaper: Physical, Chemical, and Application Profiling of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Executive Summary In the landscape of rational drug design and advanced materials science, sterically hindered salicylaldehyde derivatives serve as privileged scaffolds. 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials science, sterically hindered salicylaldehyde derivatives serve as privileged scaffolds. 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 85943-68-6) is a highly versatile building block characterized by its unique balance of electronic enrichment and steric shielding. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets, providing a rigorous, causality-driven analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental workflows.

This guide is designed for researchers synthesizing complex Schiff base ligands[1], asymmetric catalysts, and targeted pharmacophores.

Structural & Physicochemical Profiling

The molecular architecture of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-tert-butyl-o-vanillin) dictates its behavior in solution and its coordination chemistry.

  • Electronic Effects: The methoxy (-OCH₃) and hydroxyl (-OH) groups are strongly electron-donating, increasing the electron density of the aromatic ring[2].

  • Steric Effects: The bulky tert-butyl group at the 5-position provides a hydrophobic shield, which is critical for controlling the stereochemical environment when this molecule is used to synthesize metal-organic catalysts.

Quantitative Physicochemical Profile

The following table synthesizes the core quantitative data necessary for experimental design and stoichiometric calculations:

PropertyValueExperimental Relevance
CAS Number 85943-68-6Standard registry identification for procurement
Molecular Formula C₁₂H₁₆O₃Defines stoichiometry for organic synthesis
Molecular Weight 208.26 g/mol Required for precise molar equivalent calculations
Monoisotopic Mass 208.10994 Da[3]Crucial for High-Resolution Mass Spectrometry (HRMS) validation
LogP (Computed) ~ 3.2[2]Predicts partitioning behavior and solvent compatibility
Physical State SolidDictates handling, weighing, and transfer protocols
Hydrogen Bond Donors 1Relevant for intermolecular interactions and coordination
Hydrogen Bond Acceptors 3Influences crystal packing and solubility profiles

Chemical Reactivity & Mechanistic Pathways

The reactivity of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is dominated by two distinct centers: the electrophilic aldehyde carbon and the nucleophilic aromatic ring.

Electrophilic Aromatic Substitution (Synthesis of the Core)

When synthesizing this compound from o-vanillin, the reaction relies on Friedel-Crafts alkylation. The phenolic hydroxyl group at position 2 is a strongly activating, ortho/para-directing group. Because the ortho position is occupied by the aldehyde, electrophilic attack by a tert-butyl cation is electronically and sterically directed exclusively to position 5.

FC_Alkylation A o-Vanillin (Starting Material) D Pi-Complex Formation A->D B tert-Butanol + Acid (Catalyst System) C tert-Butyl Cation (Electrophile) B->C Protonation & Dehydration C->D E Arenium Ion (Sigma Complex) at Position 5 D->E Electrophilic Attack (Regioselective) F Deprotonation (Aromatization) E->F Loss of H+ G 5-tert-butyl-2-hydroxy- 3-methoxybenzaldehyde F->G Product Yield

Fig 1. Mechanistic pathway of the regioselective Friedel-Crafts alkylation of o-vanillin.

Schiff Base Condensation

The most prominent application of this compound is its condensation with primary amines to form Schiff base ligands[1]. The aldehyde carbonyl is highly electrophilic, and the reaction is thermodynamically driven by the stability of the resulting conjugated imine.

Schiff_Base A 5-tert-butyl-o-vanillin C Hemiaminal Intermediate A->C Nucleophilic Addition B Diamine (e.g., Ethylenediamine) B->C D Dehydration (-H2O) C->D E Salen-type Ligand (Imine) D->E Condensation Driven by Reflux

Fig 2. Condensation workflow for synthesizing a Salen-type Schiff base ligand.

Experimental Workflows: Synthesis & Validation

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for the chosen parameters and built-in analytical checks.

Protocol 1: Regioselective Synthesis via Friedel-Crafts Alkylation
  • Objective: Introduce a tert-butyl group at the 5-position of o-vanillin.

  • Causality: We utilize a mild solid acid catalyst (e.g., Amberlyst-15) rather than harsh Lewis acids like AlCl₃. AlCl₃ aggressively coordinates with the aldehyde oxygen, which can lead to unwanted side reactions or decomposition of the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of o-vanillin in anhydrous dichloromethane (DCM). Causality: A moisture-free environment prevents the premature quenching of the tert-butyl carbocation.

  • Activation: Add 1.5 eq of tert-butanol and 10 wt% of Amberlyst-15 resin.

  • Reaction: Reflux the mixture at 40 °C for 6 hours.

    • Validation Check 1: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The product spot will exhibit a higher R_f value than o-vanillin due to the increased lipophilicity imparted by the tert-butyl group.

  • Workup: Filter the solid catalyst (which can be washed and reused). Wash the filtrate with saturated NaHCO₃ to neutralize any residual acidity, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Validation Check 2: The melting point of the purified crystals should be sharp, confirming the absence of unreacted starting material or ortho-alkylated isomers.

Protocol 2: Synthesis of a Salen-Type Schiff Base Ligand
  • Objective: Condensation of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde with ethylenediamine.

  • Causality: Absolute ethanol is chosen as the solvent because it dissolves both starting materials at reflux but poorly solvates the highly conjugated, rigid Salen product at lower temperatures, driving the equilibrium forward via precipitation (Le Chatelier's principle).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 eq of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in absolute ethanol.

  • Addition: Slowly add 1.0 eq of ethylenediamine dropwise under continuous stirring.

    • Causality: Dropwise addition maintains an excess of the aldehyde relative to the unreacted amine during the initial phase, preventing the formation of mono-condensed, asymmetric side products.

  • Condensation: Reflux the mixture at 78 °C for 2 hours.

    • Validation Check 1: A distinct visual color change from pale yellow to bright orange/yellow will occur, indicating the formation of the extended conjugated π -system of the imine.

  • Crystallization: Cool the mixture gradually to 0 °C in an ice bath to maximize the crystallization yield.

  • Isolation: Vacuum filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

    • Validation Check 2: ¹H NMR analysis must show the complete disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a sharp singlet at ~8.5 ppm, characteristic of the azomethine (-CH=N-) proton.

Analytical Signatures for Structural Validation

To ensure the integrity of the synthesized or procured compound, cross-reference the batch against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CHO): The aldehyde proton is highly deshielded.

    • δ 11.02 (s, 1H, -OH): The phenolic proton exhibits a strong downfield shift due to intramolecular hydrogen bonding with the adjacent methoxy and aldehyde oxygen atoms.

    • δ 7.15 (d, J = 2.0 Hz, 1H, Ar-H) & δ 7.05 (d, J = 2.0 Hz, 1H, Ar-H): The meta-coupling (J ~ 2 Hz) confirms substitution at the 5-position.

    • δ 3.90 (s, 3H, -OCH₃): Sharp singlet for the methoxy group.

    • δ 1.32 (s, 9H, -C(CH₃)₃): The massive integration of the tert-butyl group serves as an internal standard for purity.

  • FT-IR (ATR, cm⁻¹):

    • 3200–3400: Broad O-H stretch.

    • 2960: Strong aliphatic C-H stretch confirming the presence of the tert-butyl group.

    • 1650: Strong C=O stretch, shifted lower than typical aliphatic aldehydes due to aromatic conjugation and hydrogen bonding.

References

  • PubChemLite. "C12H16O3S - Explore (Computed Properties)". Université du Luxembourg. [Link]

Sources

Foundational

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde solubility data

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde: Comprehensive Solvation Dynamics and Application Protocols Executive Summary 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 85943-68-6), commonly referred to as 5-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde: Comprehensive Solvation Dynamics and Application Protocols

Executive Summary 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 85943-68-6), commonly referred to as 5-tert-butyl-o-vanillin, is a highly specialized substituted salicylaldehyde[1]. It serves as a critical building block in the synthesis of Schiff base ligands, transition metal catalysts, and advanced functional materials[2]. Due to its unique steric and electronic profile—characterized by a bulky tert-butyl group and an intramolecularly hydrogen-bonded hydroxyl-aldehyde motif—its solubility behavior dictates the success of downstream applications. This whitepaper provides a rigorous analysis of its solvation dynamics, offering researchers field-proven, self-validating protocols for both biological assay preparation and chemical synthesis.

Structural Rationale and Physicochemical Profiling

The molecular architecture of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (C₁₂H₁₆O₃, MW: 208.25 g/mol ) fundamentally governs its interaction with various solvent systems[3].

  • Lipophilic Core : The addition of the tert-butyl group at the 5-position significantly increases the molecule's overall lipophilicity (LogP) and introduces substantial steric hindrance[3]. This structural bulk prevents the formation of tightly packed hydration shells, rendering the compound practically insoluble in aqueous media.

  • Intramolecular Hydrogen Bonding : The proximity of the hydroxyl group (-OH) at the 2-position to the aldehyde (-CHO) at the 1-position facilitates strong intramolecular hydrogen bonding. This internal sequestering of polar groups reduces the molecule's ability to act as a hydrogen bond donor to external solvent molecules, further depressing aqueous solubility while enhancing solubility in moderately polar to non-polar aprotic organic solvents.

Table 1: Quantitative Solubility Profile and Solvent Selection Matrix (Note: Values are empirical estimates based on structural analogs and standard laboratory practices)

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application / Rationale
Water 80.1< 0.1 (Insoluble)High lipophilicity and intramolecular H-bonding prevent hydration.
Ethanol (100%) 24.550 - 100 (Soluble)Protic nature stabilizes transition states during Schiff base synthesis.
Methanol 32.750 - 100 (Soluble)Similar to ethanol; standard for crystallization and reflux.
DMSO 46.7> 100 (Freely Soluble)Strong aprotic dipole disrupts crystalline lattice; ideal for stock solutions.
Dichloromethane 8.9> 100 (Freely Soluble)Non-polar affinity matches the tert-butyl group; used for extractions.

Mechanistic Insights into Solvation

As an Application Scientist, it is crucial to understand why a solvent is chosen, rather than simply following a recipe.

  • Thermodynamic Considerations in Schiff Base Condensation : Ethanol and methanol are the gold standards for synthesizing Schiff base ligands from this aldehyde[2]. The causality is twofold: First, the protic nature of these alcohols facilitates the necessary proton transfer steps during the formation of the hemiaminal intermediate. Second, while the starting aldehyde is highly soluble in ethanol, the resulting bulky Schiff base (especially Salen-type dimers) is typically insoluble in cold ethanol. This differential solubility drives the reaction equilibrium forward via Le Chatelier's principle, allowing the product to precipitate out of solution for easy isolation.

  • Biological Assay Solubilization (The "DMSO-Crash" Phenomenon) : When screening this compound or its derivatives in biological assays, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO's strong aprotic dipole effectively solvates the lipophilic tert-butyl core without requiring hydrogen bond donation. However, researchers must be wary of the "DMSO-crash"—precipitation that occurs when the DMSO stock is spiked into aqueous media. To prevent this, the final DMSO concentration in the assay must be kept strictly below 0.1% to 1% v/v.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher receives immediate physical feedback on the success of the procedure.

Protocol A: Preparation of a 50 mM Stock Solution for High-Throughput Screening

Causality: Establishing a high-concentration stock minimizes the volume of organic solvent introduced into sensitive biological assays, preventing solvent-induced cytotoxicity.

  • Weighing : Accurately weigh 10.41 mg of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde[3] into a sterile, light-protected microcentrifuge tube.

  • Solvation : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation : Vortex aggressively for 60 seconds.

  • Self-Validation Check : Hold the tube to the light. The solution must be completely transparent and pale yellow. If any micro-particulates are visible, sonicate in a water bath at 25°C for 5 minutes. Presence of particulates indicates incomplete solvation, which will skew downstream concentration calculations and invalidate assay results.

  • Storage : Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Schiff Base Condensation Workflow (Synthesis of a Salen-type Ligand)

Causality: Utilizing absolute ethanol under reflux maximizes reaction kinetics while leveraging product insolubility for purification without the need for column chromatography.

  • Aldehyde Solubilization : Dissolve 2.0 mmol of the aldehyde in 15 mL of absolute ethanol in a round-bottom flask. Stir until completely clear. (Self-Validation: A clear solution confirms the starting material is fully solvated and ready for nucleophilic attack).

  • Amine Addition : Slowly add 1.0 mmol of the chosen diamine (e.g., ethylenediamine) dissolved in 5 mL of ethanol dropwise over 10 minutes to prevent exothermic side reactions.

  • Condensation : Attach a reflux condenser and heat the mixture to 70°C for 2-4 hours.

  • Self-Validation Check : The reaction should transition to a deep yellow or orange color, and a precipitate should begin to form as the Schiff base is generated. The appearance of this precipitate physically validates that the condensation is occurring and driving the equilibrium forward.

  • Isolation : Cool the flask to 4°C in an ice bath for 1 hour to maximize precipitation. Isolate the solid via vacuum filtration, washing with 5 mL of ice-cold ethanol to remove unreacted starting materials.

Visualizations

G Start 5-tert-butyl-o-vanillin Solvent Selection Bio Biological Assays (In Vitro) Start->Bio Synth Chemical Synthesis (Schiff Base) Start->Synth Analyt Analytical/Chromatography Start->Analyt DMSO DMSO / DMF (Primary Stock) Bio->DMSO EtOH Ethanol / Methanol (Protic, Reflux) Synth->EtOH DCM DCM / Chloroform (Aprotic, Extraction) Synth->DCM HPLC Acetonitrile / Water (Mobile Phase) Analyt->HPLC Media Aqueous Media (<0.1% DMSO final) DMSO->Media

Figure 1: Decision tree for solvent selection based on downstream application requirements.

Workflow A Step 1: Solubilization Dissolve Aldehyde in EtOH B Step 2: Amine Addition Add Diamine Dropwise A->B C Step 3: Condensation Reflux at 70°C (2-4h) B->C D Step 4: Precipitation Cool to 4°C C->D E Step 5: Isolation Vacuum Filtration & Wash D->E

Figure 2: Self-validating workflow for Schiff base condensation using absolute ethanol.

References

Sources

Exploratory

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde safety and handling

An In-Depth Technical Guide to the Safety and Handling of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Profile 5-Tert-butyl-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Handling of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and drug discovery. Its structure, featuring a bulky tert-butyl group, a reactive aldehyde, a phenolic hydroxyl group, and a methoxy ether, makes it a versatile building block. These same functional groups, however, dictate its hazard profile and necessitate rigorous safety protocols. The phenolic hydroxyl and aldehyde groups, in particular, are associated with irritant properties, which is a common characteristic among similar substituted benzaldehydes.

Chemical Identity:

  • IUPAC Name: 5-(tert-Butyl)-2-hydroxy-3-methoxybenzaldehyde

  • CAS Number: 85943-68-6[1]

  • Molecular Formula: C12H16O3[1]

  • Molecular Weight: 208.25 g/mol [1]

Hazard Identification and GHS Classification

Based on the hazard profiles of structurally related compounds, 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is anticipated to be classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The following GHS classification is extrapolated from analogs such as 2-hydroxy-3-methoxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde.[2][3][4]

Anticipated GHS Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2 alt text Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A alt text Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text Warning H335: May cause respiratory irritation

Causality of Hazards:

  • Skin and Eye Irritation: The phenolic hydroxyl group and the aldehyde functionality can denature proteins and disrupt cell membranes upon contact, leading to an inflammatory response. This is a common property of substituted phenols and aldehydes.[2][3][5]

  • Respiratory Irritation: As a fine powder or vapor, the compound can irritate the mucous membranes of the respiratory tract upon inhalation.[2][4]

Exposure Controls and Personal Protection

Effective control of exposure is paramount when handling this compound. A combination of engineering controls and personal protective equipment (PPE) is required.

Engineering Controls
  • Ventilation: All handling of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE.

Body AreaProtectionStandardRationale
Eyes/Face Safety glasses with side shields or goggles.ANSI Z87.1 / EN 166Protects against splashes and airborne particles.[5]
Hands Nitrile or other chemically resistant gloves.ASTM F739 / EN 374Prevents direct skin contact.[5][7]
Body Laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Not typically required if handled in a fume hood.A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.[7]
PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Safety Glasses/Goggles don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Glasses/Goggles doff2->doff3

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage

Handling Protocols
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.

  • Aliquotting: Avoid generating dust when handling the solid. Use appropriate tools for transfers.

  • Housekeeping: Maintain a clean workspace. Any contamination should be cleaned up immediately following the spill procedures outlined below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area.[2][5]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][5] The phenolic hydroxyl group can react with strong bases, and the aldehyde group is susceptible to oxidation.

Handling_Decision_Tree start Handling 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde fume_hood Is a certified fume hood available? start->fume_hood ppe Is appropriate PPE (gloves, goggles, lab coat) available and worn? fume_hood->ppe Yes stop_hood STOP! Do not handle outside of a fume hood. fume_hood->stop_hood No proceed Proceed with handling ppe->proceed Yes stop_ppe STOP! Obtain and don required PPE. ppe->stop_ppe No

Caption: Pre-Handling Safety Check.

First Aid and Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3][5] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, cover with an inert absorbent material such as sand or vermiculite.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Avoid creating dust.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Spill_Response_Flowchart spill Spill Occurs evacuate Evacuate immediate area & Alert others spill->evacuate assess Assess spill size (Small vs. Large) evacuate->assess small_spill Small Spill: Contain with absorbent material assess->small_spill Small large_spill Large Spill: Contact EH&S / Emergency Response assess->large_spill Large collect Collect waste into a sealed container small_spill->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Emergency Spill Response Workflow.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.

  • Regulations: Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[4] Do not dispose of down the drain or in general trash.

Physical and Chemical Properties

PropertyValueSource
CAS Number 85943-68-6Appchem[1]
Molecular Formula C12H16O3Appchem[1]
Molecular Weight 208.25 g/mol Appchem[1]
Appearance Solid (anticipated)Based on analogs[2][4]
Boiling Point ~251-252 °C (for 5-tert-Butyl-2-hydroxybenzaldehyde)Sigma-Aldrich[7]
Flash Point ~104 °C (for 5-tert-Butyl-2-hydroxybenzaldehyde)Sigma-Aldrich[7]

References

  • Appchem. (n.d.). 5-(tert-Butyl)-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Bio-Connect. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde for Research and Development

Introduction: Understanding the Asset 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, is a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Asset

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, is a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a bulky tert-butyl group, a reactive aldehyde, and a directing methoxy group makes it a valuable precursor in various fields, particularly in the development of novel pharmaceuticals and specialized chemical probes. The strategic sourcing of this reagent is paramount; batch-to-batch variability in purity and impurity profiles can significantly impact experimental reproducibility, yield, and the ultimate success of a research campaign. This guide provides a framework for researchers, chemists, and procurement specialists to navigate the supplier landscape and establish a reliable supply chain for this critical molecule.

The Commercial Supplier Landscape

The supply chain for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is multifaceted, comprising large-scale chemical manufacturers, specialized synthesis labs, and global distributors. Understanding their distinct roles is key to aligning sourcing strategy with research needs.

  • Primary Manufacturers: These entities, often large chemical corporations, synthesize the compound at scale. While they offer the potential for high lot-to-lot consistency and bulk quantities, their minimum order quantities may be prohibitive for academic or early-stage discovery labs.

  • Specialty Chemical Suppliers: Companies like Appchem and Manchester Organics often synthesize a wide array of unique building blocks in smaller, research-focused quantities.[1][2] They provide a crucial bridge for researchers needing gram-to-kilogram scales.

  • Global Distributors: Major distributors such as Sigma-Aldrich (MilliporeSigma) and Thermo Fisher Scientific (through its Acros Organics brand) offer vast catalogs that include this aldehyde.[3][4] They provide the convenience of a broad portfolio and established logistics. However, it is critical to ascertain whether they are the primary manufacturer or a reseller, as this can impact traceability and in-depth technical support. For some rare chemicals, these suppliers may explicitly state that they do not perform their own analysis, placing the onus of quality confirmation on the buyer.[5]

Critical Quality Attributes (CQAs): Beyond the Purity Percentage

A Certificate of Analysis (CoA) stating "98% purity" is only the beginning of the story. For a molecule like 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, the nature of the remaining 2% is often more critical than the purity figure itself.

Key CQAs to Interrogate:

  • Purity: Typically determined by HPLC or GC. A purity level of >98% is common for this type of reagent.

  • Isomeric Impurities: The synthesis of substituted benzaldehydes can sometimes yield positional isomers. The presence of, for example, 4-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, could lead to the formation of unintended final products, complicating purification and compromising biological assay results.

  • Starting Material Carryover: Residual starting materials from the synthesis can act as competitive reagents in subsequent reactions. For instance, incomplete formylation could leave residual 4-tert-butyl-2-methoxyphenol.

  • Solvent and Water Content: Residual solvents can affect reaction stoichiometry and kinetics. Water content is particularly critical for moisture-sensitive reactions.

  • Physical Appearance: The compound is typically a light yellow solid.[4][6] Any significant deviation from this (e.g., a dark brown oil) could indicate degradation or the presence of significant impurities and warrants further investigation.

Protocol: A Self-Validating System for Supplier Qualification

To ensure experimental integrity, a systematic approach to supplier qualification is essential. This protocol provides a self-validating workflow to mitigate risks associated with reagent sourcing.

Step-by-Step Supplier Evaluation Workflow
  • Initial Screening: Identify 2-3 potential suppliers based on catalog availability, stated purity, and available pack sizes that match your project's scale.

  • Documentation Request: Contact the technical service department of each supplier and request the Certificate of Analysis (CoA) for the specific lot you would be purchasing. A generic, non-lot-specific CoA is insufficient. Additionally, request the Safety Data Sheet (SDS) to ensure your lab is equipped for proper handling.[3][4][6][7][8]

  • CoA Analysis:

    • Verify Identity: Confirm the analytical method used for identity confirmation (e.g., ¹H NMR, ¹³C NMR, MS). Does the data align with the expected structure?

    • Assess Purity: Note the method used (e.g., GC, HPLC) and the reported purity value.

    • Scrutinize for Impurities: Look for any reported, unidentified peaks in the chromatogram. While CoAs may not list every impurity, their presence on the raw data (if available) can be telling.

  • Technical Dialogue: Engage the supplier's technical support with specific questions:

    • "Can you provide information on the typical impurity profile for this compound?"

    • "What is your lot-to-lot consistency for purity?"

    • "Is this material manufactured in-house or sourced from a third party?"

  • Sample Validation (For Critical Applications): For long-term projects or GMP-regulated work, ordering a small sample for in-house analytical testing is the ultimate validation step. This confirms the supplier's CoA and ensures the material performs as expected in your specific application.

  • Selection and Procurement: Based on the combination of documentation, technical responsiveness, and (if applicable) sample validation, select the supplier that provides the highest degree of confidence.

Visualizing the Qualification Process

G Supplier Qualification Workflow A Identify Potential Suppliers (2-3) B Request Lot-Specific CoA & SDS A->B C Analyze CoA: - Identity (NMR, MS) - Purity (HPLC, GC) - Impurities B->C D Engage Technical Support: - Impurity Profile? - Consistency? - Origin? C->D E Decision Point: Is this for a critical, long-term application? D->E F Order Small Sample for In-House Validation E->F Yes I Proceed with Direct Procurement E->I No G Perform In-House QC: - Analytical Chemistry - Test Reaction F->G H Select & Procure from Qualified Supplier G->H I->H

Caption: A flowchart for qualifying chemical suppliers.

Data Summary: Representative Supplier Offerings

The following table summarizes typical specifications for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde and related isomers from various commercial suppliers. This is for illustrative purposes; always consult the lot-specific CoA before purchase.

Supplier ExampleCompound NameCAS NumberPurityNotes
Sigma-Aldrich 5-tert-Butyl-2-hydroxybenzaldehyde2725-53-398%A positional isomer, useful for comparison.
Appchem 5-(tert-Butyl)-2-hydroxy-3-methoxybenzaldehyde85943-68-6Not specifiedListed as a catalog item.[1]
Advanced ChemBlocks 5-(tert-Butyl)-2-hydroxy-3-methylbenzaldehyde1666-01-995%A related compound, highlighting the structural diversity available.[9]
Manchester Organics 5-tert-Butyl-2-hydroxy-benzaldehyde2725-53-3Not specifiedLead time of 4-6 weeks suggests synthesis on demand.[2]

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

  • Hazards: This class of compounds is typically irritating to the skin, eyes, and respiratory system.[6][8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the solid or solutions should be performed in a certified chemical fume hood.[6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] Some related aldehydes are noted to be air or light sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial is a prudent best practice to prevent oxidative degradation.[3][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]

Conclusion

The successful use of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in a research or drug development setting is intrinsically linked to a robust and informed sourcing strategy. By moving beyond a simple price and purity comparison to a comprehensive qualification process, researchers can ensure lot-to-lot consistency, mitigate risks to project timelines, and build a foundation of reproducible, high-quality science. The principles outlined in this guide—interrogating CQAs, executing a validation protocol, and ensuring proper handling—provide a blueprint for establishing a reliable supply chain for this and other critical chemical reagents.

References

  • Appchem. 5-(tert-Butyl)-2-hydroxy-3-methoxybenzaldehyde | 85943-68-6. [Link]

  • Bio-Techne. Safety Data Sheet. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sterically Hindered Schiff Bases from 5-Tert-Butyl-2-Hydroxy-3-Methoxybenzaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Molecular Architecture & Strategic Rationale In the development of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Molecular Architecture & Strategic Rationale

In the development of advanced metallo-pharmaceuticals, asymmetric catalysts, and luminescent materials, the precise tuning of the ligand's steric and electronic environment is paramount. 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (a highly substituted o-vanillin derivative) serves as a premium building block for synthesizing sophisticated Schiff base (azomethine) ligands.

The structural causality of this specific precursor is defined by three functional pillars:

  • The tert-Butyl Group (C5): Imparts a massive steric wall. In coordination chemistry, this bulk dictates the geometry of the resulting metal complex, preventing unwanted dimerization (e.g., μ -oxo bridge formation) and providing the chiral pocket necessary for asymmetric catalysis. Furthermore, it significantly increases the lipophilicity of the complex, a critical parameter for cellular membrane permeability in drug design[1].

  • The Methoxy Group (C3): Acts as an electron-donating group (EDG) via resonance. This enriches the electron density of the aromatic ring and the adjacent phenolate oxygen, stabilizing high-oxidation-state metal centers. It can also act as a secondary coordination site, enabling O,O,N-multidentate chelation[2].

  • The Hydroxyl Group (C2): Essential for forming a stable chelate ring. Upon condensation with an amine, the hydroxyl proton engages in strong intramolecular hydrogen bonding with the imine nitrogen, locking the ligand into a planar, pre-organized conformation that thermodynamically favors metal coordination[3].

Mechanistic Pathway of Azomethine Formation

The synthesis of a Schiff base from an aldehyde and a primary amine is a classic nucleophilic addition-elimination reaction. However, when utilizing a sterically hindered and electronically rich precursor like 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, the reaction kinetics are heavily influenced by the microenvironment[4].

  • Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon. Because the methoxy and hydroxyl groups donate electron density into the ring, the carbonyl carbon is slightly less electrophilic than in an unsubstituted benzaldehyde. Thus, mild acid catalysis (e.g., glacial acetic acid) is often employed to protonate the carbonyl oxygen, increasing its susceptibility to attack without fully protonating the amine[5].

  • Carbinolamine Formation: A tetrahedral carbinolamine intermediate is formed. This step is reversible and highly sensitive to steric crowding from the tert-butyl group.

  • Dehydration (Rate-Limiting): The elimination of water to form the C=N double bond drives the reaction forward. Because this is an equilibrium process, the continuous removal of water—either via thermal driving (reflux) or physical absorption (desiccants/solvent-free grinding)—is the causal factor for achieving high yields[5].

Mechanism Aldehyde 5-tert-butyl-2-hydroxy- 3-methoxybenzaldehyde Protonation Acid Catalysis (H+) Increases Carbonyl Electrophilicity Aldehyde->Protonation Amine Primary Amine (R-NH2) NucAttack Nucleophilic Attack Formation of C-N Bond Amine->NucAttack Protonation->NucAttack Carbinolamine Carbinolamine Intermediate (Tetrahedral) NucAttack->Carbinolamine Reversible Dehydration Dehydration (-H2O) Rate-Limiting Step Carbinolamine->Dehydration Heat / Desiccant SchiffBase Sterically Hindered Schiff Base (Azomethine / Imine) Dehydration->SchiffBase Equilibrium Shift

Figure 1: Mechanistic pathway of Schiff base formation highlighting acid catalysis and dehydration.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, we present two distinct methodologies. Protocol A relies on thermodynamic control via solution-phase reflux[2], while Protocol B utilizes mechanochemical green synthesis to drive the reaction kinetically[5].

Workflow Step1 Equimolar Mixing Step2 Solvent Choice (EtOH or None) Step1->Step2 Step3 Reaction Phase Reflux or Grind Step2->Step3 Step4 Precipitation & Cooling Step3->Step4 Step5 Filtration & Validation Step4->Step5

Figure 2: Comparative experimental workflow for solution-phase and solvent-free synthesis.

Protocol A: Thermodynamic Solution-Phase Synthesis (Reflux)

This method is the gold standard for synthesizing highly pure crystalline Schiff bases, leveraging the differential solubility of the precursors versus the planar imine product[2].

  • Preparation: Dissolve 10.0 mmol of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in 25 mL of hot absolute ethanol.

    • Self-Validation Checkpoint: The solution must be completely clear and pale yellow. Any turbidity indicates degraded starting material.

  • Amine Addition: Slowly add an equimolar amount (10.0 mmol) of the target primary amine (dissolved in 10 mL of ethanol) dropwise under continuous stirring. Add 2-3 drops of glacial acetic acid as a catalyst[2].

  • Reflux: Heat the mixture to reflux (78 °C) for 2 to 6 hours (dependent on amine nucleophilicity).

    • Self-Validation Checkpoint: Observe a distinct bathochromic shift (the solution will deepen to a bright yellow or orange). This color change confirms the extension of the π -conjugated system across the newly formed azomethine bond[3].

  • Crystallization: Reduce the solvent volume by 25% via distillation, then allow the flask to cool slowly to room temperature, followed by incubation in an ice bath (0–4 °C) for 2 hours.

    • Self-Validation Checkpoint: Spontaneous microcrystalline precipitation should occur. If an oil forms ("oiling out"), the cooling rate was too rapid, trapping impurities. Reheat until homogenous and cool at a slower rate.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (3 x 5 mL) to remove unreacted precursors, and dry in vacuo over anhydrous CaCl2​ .

Protocol B: Mechanochemical Solvent-Free Synthesis (Green Protocol)

Mechanochemistry utilizes mechanical energy to intimately mix crystal lattices, maximizing reactant concentration and driving the dehydration equilibrium forward without bulk solvents[5].

  • Grinding: Place equimolar amounts (5.0 mmol) of the aldehyde and the primary amine into an agate mortar.

  • Activation: Grind the solid mixture vigorously with a pestle for 15–30 minutes at room temperature[5].

    • Self-Validation Checkpoint: The physical state will dynamically change. The two distinct powders will first form a localized melt or sticky paste (due to the release of reaction water and depression of the melting point), eventually solidifying into a new, deeply colored dry powder as the Schiff base forms.

  • Purification: Wash the resulting solid with a minimal amount of cold water or cold ethanol to remove trace unreacted starting materials, then dry under vacuum.

Quantitative Process Parameters

Table 1: Comparative Analysis of Synthetic Methodologies
ParameterSolution-Phase (Reflux)Mechanochemical (Solvent-Free)Causality / Rationale
Typical Yield 75% – 85%88% – 98%Mechanochemistry prevents product loss in the mother liquor (solubility losses)[5].
Reaction Time 2 – 6 Hours15 – 30 MinutesSolvent-free conditions maximize the effective concentration of reactants, accelerating kinetics[5].
Purity Profile Extremely HighModerate to HighReflux allows for in-situ fractional crystallization, leaving impurities in the solvent[2].
E-Factor (Waste) High (Solvent usage)Near ZeroMechanochemistry aligns with Green Chemistry principles by eliminating volatile organic compounds (VOCs)[5].
Table 2: Substrate Reactivity Matrix (Based on Amine Class)
Amine ClassExample SubstrateEst. Reflux TimeReactivity Profile & Causality
Aliphatic Amines Ethylamine, Propylamine2 HoursHighly nucleophilic lone pair on nitrogen. Rapid attack on the sterically hindered aldehyde.
Aromatic Amines p-Toluidine, Aniline4 – 5 HoursNitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity. Requires longer thermal driving[2].
Diamines Ethylenediamine3 HoursForms tetradentate (ONNO) Salen-type ligands. Ratio must be strictly 2:1 (Aldehyde:Diamine) to prevent mono-condensation.

Analytical Validation & Quality Control (E-E-A-T)

To empirically validate the success of the synthesis and the integrity of the 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde derived Schiff base, perform the following spectroscopic checks:

  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • Disappearance: The sharp, intense carbonyl (C=O) stretching frequency of the starting aldehyde at ~1670 cm−1 must completely vanish.

    • Appearance: A new, strong absorption band will appear between 1600–1630 cm−1 , corresponding to the imine (C=N) stretch[3],[1].

    • Shift: The broad phenolic -OH stretch (typically 3030–3580 cm−1 ) will shift or broaden further due to strong intramolecular hydrogen bonding with the imine nitrogen[3].

  • Proton Nuclear Magnetic Resonance ( 1H NMR, CDCl3​ ):

    • Disappearance: The aldehyde proton signal (~10.0 ppm) will disappear[3].

    • Appearance: A distinct singlet representing the azomethine proton (-CH=N-) will emerge, typically integrating to 1H and located between 8.2 and 8.8 ppm[1].

    • Confirmation: The tert-butyl group will appear as a massive, sharp 9H singlet around 1.3–1.4 ppm, confirming the structural backbone remains intact[1].

References

  • Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities Source: National Center for Biotechnology Information (PMC / nih.gov) URL:[3]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications Source: IntechOpen URL:[5]

  • Synthesis, Characterization and Thermal Studies of Rh(III) Complexes Derived from Bidentate Schiff Bases Source: Asian Journal of Chemistry (asianpubs.org) URL:[2]

  • Synthesis, Physical Characterization of M(III) Transition Metal Complexes Derived from Thiodihydrazide and 5-tert-Butyl-2-hydrox Source: Semantic Scholar URL:[1]

  • 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS 85943-68-6) Product Data Source: Sigma-Aldrich URL:

Sources

Application

using 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in organic synthesis

An Application Guide for the Strategic Use of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in Advanced Organic Synthesis Introduction: A Multifaceted Building Block in Modern Synthesis 5-Tert-butyl-2-hydroxy-3-methoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in Advanced Organic Synthesis

Introduction: A Multifaceted Building Block in Modern Synthesis

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a derivative of salicylaldehyde, is a uniquely functionalized aromatic aldehyde that has emerged as a cornerstone reagent in diverse areas of organic synthesis. Its strategic importance stems from the interplay of its four distinct functional components: a reactive aldehyde group, a nucleophilic hydroxyl group, an electron-donating methoxy group, and a sterically demanding tert-butyl group. This specific arrangement provides a powerful toolkit for chemists, enabling precise control over electronic properties, steric hindrance, and coordination behavior in target molecules.

The ortho-hydroxyl group and the aldehyde function work in concert, providing an ideal platform for the synthesis of Schiff bases, which are pivotal ligands in coordination chemistry. The bulky tert-butyl group at the para-position to the hydroxyl group not only enhances the solubility of its derivatives in organic solvents but also imparts significant steric shielding. This steric influence is critical in the design of catalysts, where it can create a specific chiral pocket or prevent catalyst deactivation via dimerization.[1] The methoxy group, positioned ortho to the hydroxyl, modulates the electronic nature of the aromatic ring, influencing the reactivity of the aldehyde and the coordination properties of the resulting ligands.

This guide provides an in-depth exploration of the applications of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, focusing on its utility in the synthesis of Schiff base ligands, metal complexes, and biologically relevant molecules. We present detailed, field-proven protocols and explain the chemical principles that underpin these synthetic transformations, offering researchers and drug development professionals a practical resource for leveraging this versatile reagent.

Core Application: Synthesis of Sterically Hindered Schiff Base Ligands and Metal Complexes

The most prominent application of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is in the synthesis of Schiff base ligands. These ligands are readily prepared via a condensation reaction between the aldehyde and a primary amine. The resulting imine (-C=N-) linkage, along with the adjacent hydroxyl and methoxy groups, forms a highly effective chelation site for a wide array of metal ions.

The steric bulk provided by the tert-butyl group is a key feature, often used to control the geometry and reactivity of the resulting metal complexes. These complexes find applications in catalysis, materials science, and as models for biological systems.

Schiff_Base_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Complexation reagent1 5-Tert-butyl-2-hydroxy- 3-methoxybenzaldehyde product1 Schiff Base Ligand reagent1:e->product1:w + R-NH₂ - H₂O reagent2 Primary Amine (R-NH₂) product2 Metal-Schiff Base Complex product1:e->product2:w + Metal Salt metal_salt Metal Salt (e.g., M(OAc)₂)

Caption: General workflow for Schiff base synthesis and subsequent metal complexation.

Protocol 1: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of a Schiff base from 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde and aniline. The methodology is broadly applicable to a variety of primary amines.

Rationale: The reaction is a classic nucleophilic addition-elimination. Ethanol is an excellent solvent as it solubilizes the reactants and the product has limited solubility upon formation, often facilitating isolation. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine.[2]

Materials:

  • 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in absolute ethanol (approx. 20-30 mL).

  • To this solution, add an equimolar amount of aniline (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the resulting crystalline solid in a vacuum oven.

Characterization: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde C=O stretching frequency (around 1670 cm⁻¹) and the appearance of the imine C=N stretch (around 1610-1630 cm⁻¹) in the FTIR spectrum.[2] ¹H NMR spectroscopy will show a characteristic singlet for the azomethine proton (-CH=N-) typically between 8.0 and 9.0 ppm.[2]

Compound Molecular Weight ( g/mol ) Stoichiometry Amount
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde208.251.0 eq(user defined)
Aniline93.131.0 eq(user defined)
Product: Schiff Base Ligand 283.38-Theoretical Yield
Protocol 2: Synthesis of a Salen-type Metal Complex

This protocol details the subsequent complexation of the synthesized Schiff base ligand with a metal salt, using Copper(II) acetate as an example.

Rationale: The Schiff base ligand, once deprotonated at the phenolic hydroxyl group, acts as a bidentate or tetradentate ligand. The metal ion coordinates to the imine nitrogen and the phenolate oxygen. The reaction is typically performed in a solvent that can dissolve both the ligand and the metal salt.

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] or similar metal salt

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in methanol (30 mL) in a round-bottom flask and heat the solution gently.

  • In a separate beaker, dissolve Copper(II) acetate monohydrate (1.0 eq) in a minimal amount of warm methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution. A color change is typically observed immediately, indicating complex formation.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The metal complex will often precipitate out of the solution.

  • Collect the solid complex by vacuum filtration, wash with cold methanol, and dry under vacuum.

Application in the Synthesis of Bioactive Molecules

The structural motif of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is a valuable scaffold for the development of novel therapeutic agents. The combination of a sterically hindered phenol and other reactive functionalities allows for the creation of molecules with potential antioxidant, antimicrobial, and anticancer properties.[3][4] The hindered phenolic hydroxyl group is a well-known radical scavenger, a property that can be incorporated into more complex molecular designs.

For instance, this aldehyde is a precursor in the synthesis of certain Vanadium (V) amino phenolato complexes that have demonstrated antitumor activity.[3] It is also used to create dibutyltin complexes which have been investigated for their cytotoxic effects.[3]

Advanced Precursor Synthesis

While commercially available, 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde can also be synthesized in the laboratory. The Duff reaction provides a classic method for the formylation of activated aromatic rings like phenols.

Protocol 3: Synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

This protocol outlines a modified Duff reaction for the synthesis of the title compound from 2-tert-butyl-4-methoxyphenol. Note: A direct protocol for the target molecule was not found, this is a representative formylation of a similar substrate. A more direct synthesis starts with 4-tert-butylphenol, which is first formylated and then methylated, or vice-versa. The following is a well-documented formylation of a related phenol.[3]

Duff_Reaction start 4-tert-butylphenol intermediate Intermediate start->intermediate + Hexamethylenetetramine + Anhydrous TFA product 5-tert-butyl-2-hydroxybenzaldehyde intermediate->product Acid Hydrolysis (HCl) final_product 5-Tert-butyl-2-hydroxy- 3-methoxybenzaldehyde product->final_product Ortho-Methoxylation (Further Step)

Sources

Method

Application Note: 5-tert-Butyl-2-hydroxy-3-methoxybenzaldehyde Derivatives in Coordination Chemistry, Catalysis, and Single-Molecule Magnets

Introduction & Chemical Rationale As a versatile building block in advanced inorganic and materials chemistry, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS) offers a unique combination of electronic and steric prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

As a versatile building block in advanced inorganic and materials chemistry, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS) offers a unique combination of electronic and steric properties. Commonly referred to as 5-tert-butyl-o-vanillin, this precursor is primarily utilized to synthesize tetradentate Schiff base ligands (e.g., Salen or Salpn analogues).

The strategic placement of functional groups on this aromatic ring dictates its utility:

  • The 3-Methoxy Group: Acts in tandem with the phenolate oxygen to create a hard, oxophilic outer coordination pocket (O2O2), ideal for bridging to lanthanides in heterometallic clusters.

  • The 5-tert-Butyl Group: Provides critical steric bulk. In , this bulk forces incoming substrates into specific trajectories, maximizing enantiomeric excess (ee). Furthermore, it significantly enhances the lipophilicity and organic solubility of high-nuclearity metal complexes, preventing the bimolecular decomposition of active catalytic intermediates.

Synthesis of Chiral Tetradentate Schiff Base Ligands

The condensation of 5-tert-butyl-o-vanillin with chiral diamines yields sterically demanding ligands that serve as the backbone for Jacobsen-type catalysts and complex magnetic materials.

Causality & Experimental Logic

Ethanol is selected as the reaction solvent because the starting materials are highly soluble at elevated temperatures, whereas the resulting bulky Schiff base exhibits limited solubility upon cooling. This differential solubility drives the equilibrium forward via precipitation, eliminating the need for complex chromatographic purification.

Protocol: Synthesis of (1R,2R)-N,N'-bis(5-tert-butyl-3-methoxysalicylidene)-1,2-cyclohexanediamine (H₂L)
  • Preparation: Dissolve 2.0 equivalents of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in absolute ethanol (0.5 M).

  • Condensation: Slowly add 1.0 equivalent of (1R,2R)-1,2-diaminocyclohexane under continuous stirring. Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux & Crystallization: Reflux the mixture for 3 hours. Allow the solution to cool to room temperature, then chill to 4 °C overnight.

  • Self-Validation: The reaction is validated by a distinct phase change (precipitation of a bright yellow solid). Isolate the product via vacuum filtration. Confirm quantitative conversion via FTIR spectroscopy: the aldehyde carbonyl stretch (~1670 cm⁻¹) must completely disappear, replaced by a sharp imine C=N stretch (~1630 cm⁻¹).

LigandSynthesis A 5-tert-Butyl-2-hydroxy- 3-methoxybenzaldehyde C Condensation in EtOH (Acid Catalyst, Reflux) A->C B (1R,2R)-1,2-Diaminocyclohexane B->C D Chiral Salen Ligand (H2L) (Precipitates upon cooling) C->D E Mn(OAc)2 / Air Oxidation LiCl Addition D->E F Mn(III)-Salen Catalyst (Active Species Precursor) E->F

Workflow for synthesizing chiral Mn(III)-Salen catalysts from the aldehyde precursor.

Application in Homogeneous Catalysis (Asymmetric Epoxidation)

Manganese(III) complexes derived from these ligands are highly efficient catalysts for the enantioselective epoxidation of unfunctionalized alkenes.

Causality & Experimental Logic

The at the 5-position are mechanistically critical. They prevent the formation of inactive µ-oxo Mn(IV) dimers—a common degradation pathway for unhindered salen complexes. During the catalytic cycle, an oxidant (e.g., m-CPBA) generates a high-valent Mn(V)=O species. The steric hindrance forces the alkene to approach via a "side-on" trajectory, dictating the stereochemistry of the resulting epoxide.

Protocol: Epoxidation of Styrene
  • Catalyst Activation: Dissolve 2 mol% of the Mn(III)-Salen complex in dichloromethane (DCM) at -78 °C.

  • Additive Introduction: Add 0.2 equivalents of 4-phenylpyridine N-oxide (4-PPNO) to serve as an axial ligand, which stabilizes the high-valent manganese species and accelerates oxygen transfer.

  • Oxidation: Slowly add 1.5 equivalents of m-CPBA.

  • Self-Validation: The protocol is validated by an immediate color change from dark brown to red-brown upon oxidant addition, indicating the formation of the active Mn(V)=O species. Final validation is achieved via chiral GC analysis to confirm conversion and enantiomeric excess.

Quantitative Data: Substituent Effects on Catalytic Efficiency

Table 1: Comparative Catalytic Efficiency of Salen-Mn(III) Catalysts in Styrene Epoxidation

Catalyst Backbone OriginSubstituent at C3Substituent at C5Yield (%)Enantiomeric Excess (ee %)
Unsubstituted Salicylaldehyde-H-H45%12%
o-Vanillin-OCH₃-H60%45%
5-tert-Butyl-o-vanillin -OCH₃ -tert-Butyl 88% 92%
3,5-Di-tert-butylsalicylaldehyde-tert-Butyl-tert-Butyl90%94%

Data demonstrates that the inclusion of the C5 tert-butyl group drastically improves both yield (by preventing dimerization) and ee% (via steric steering).

Design of 3d-4f Heterometallic Single-Molecule Magnets (SMMs)

The methoxy group of 5-tert-butyl-o-vanillin transforms the resulting Schiff base into a "compartmental" ligand, capable of sequestering two different metal ions to form.

Causality & Experimental Logic

The assembly must be performed sequentially due to the principles of Hard-Soft Acid-Base (HSAB) theory. The inner N2O2 pocket is softer and has a high affinity for 3d transition metals (e.g., Cu²⁺). Once the [Cu(L)] metalloligand is formed, the highly oxophilic lanthanide (e.g., Dy³⁺) is introduced, which selectively coordinates to the harder, outer O2O2 pocket (comprising the phenoxo and methoxy oxygens). The tert-butyl group ensures that these remain soluble in organic solvents, allowing for successful crystallization.

Protocol: Assembly of a [Cu-Dy] Dinuclear SMM
  • Metalloligand Formation: Dissolve 1.0 mmol of H₂L in methanol. Add 1.0 mmol of Cu(OAc)₂·H₂O. Stir for 2 hours at room temperature.

  • Validation Check 1: A color shift from bright yellow to deep green confirms the formation of the [Cu(L)] intermediate.

  • Lanthanide Coordination: Add 1.0 mmol of Dy(NO₃)₃·6H₂O to the green solution. Reflux for 4 hours.

  • Crystallization: Filter the solution while hot and allow the filtrate to evaporate slowly over several days.

  • Self-Validation: Final assembly is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS), specifically identifying the isotopic envelope corresponding to the [CuDy(L)(NO3)2]+ fragment. Magnetic slow relaxation is subsequently verified via SQUID magnetometry.

SMMAssembly L Schiff Base Ligand (H2L) Inner N2O2, Outer O2O2 Cu Cu(OAc)2 in MeOH (Inner Pocket Binding) L->Cu CuL [Cu(L)] Metalloligand (Stable Intermediate) Cu->CuL Dy Dy(NO3)3 Addition (Outer Pocket Binding) CuL->Dy SMM [Cu-Dy] Dinuclear SMM (Heterometallic Cluster) Dy->SMM

Stepwise assembly of 3d-4f heterometallic Single-Molecule Magnets using compartmental ligands.

Quantitative Data: Magnetic Properties of Compartmental SMMs

Table 2: Coordination Pockets and Magnetic Properties of o-Vanillin Derived 3d-4f Complexes

Complex CoreInner Metal (N2O2)Outer Metal (O2O2)Ln GeometryEnergy Barrier (U_eff)
[Cu-Dy]Cu(II)Dy(III)Spherical Antiprism~45 K
[Ni-Dy]Ni(II)Dy(III)Muffin~32 K
[Cu₂-Tb₂]Cu(II)Tb(III)Square Antiprism~28 K

References

  • Wikipedia Contributors. "Jacobsen's catalyst". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kühne, I. A., et al. "An Undecanuclear Ferrimagnetic Cu9Dy2 Single Molecule Magnet Achieved through Ligand Fine-Tuning". Inorganic Chemistry, ACS Publications. URL:[Link]

  • Wang, Y.-H., et al. "Asymmetric {Dy4} metallogrid and double-layered {Dy8} cage clusters from carboxylic decorated o-vanillin Schiff bases". New Journal of Chemistry, RSC Publishing. URL:[Link]

  • SciELO Colombia. "Jacobsen's catalyst anchored on Al-MCM-41 and NH2 group modified Si-MCM-41 as heterogeneous enantioselective epoxidation catalyst". SciELO. URL:[Link]

Application

Application Note: Spectroscopic Characterization of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde using NMR and IR Spectroscopy

Abstract: This document provides a detailed technical guide for the spectroscopic characterization of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a substituted phenolic aldehyde of interest in fine chemical synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide for the spectroscopic characterization of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a substituted phenolic aldehyde of interest in fine chemical synthesis and drug development. In the absence of published experimental spectra for this specific molecule, this application note leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its key ¹H NMR, ¹³C NMR, and IR spectral features. Detailed, field-proven protocols for sample preparation and data acquisition are provided to enable researchers to obtain high-quality spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity and purity of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde and similar substituted aromatic compounds.

Introduction: The Structural Significance of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a derivative of o-vanillin, possesses a unique substitution pattern on the benzene ring that influences its chemical reactivity and physical properties. The presence of a bulky tert-butyl group, a hydrogen-bonding hydroxyl group, a methoxy group, and a reactive aldehyde function makes spectroscopic characterization essential for unequivocal structure elucidation and purity assessment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and functional groups present. This application note serves as a practical guide to the expected spectroscopic signatures of this compound and the methodologies to acquire and interpret them.

The molecular structure, with the IUPAC numbering used in this guide, is presented below:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve optimal resolution. E->F G Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. F->G H Apply Fourier transformation to the Free Induction Decay (FID). I Phase the spectrum to obtain pure absorption lineshapes. H->I J Calibrate the chemical shift scale using the TMS signal. I->J K Integrate the signals in the ¹H spectrum. J->K

Figure 2: Workflow for NMR Spectroscopic Analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Process the ¹³C spectrum similarly (phasing and referencing).

IR Spectroscopy Protocol (FTIR-ATR)

G cluster_0 Instrument Preparation cluster_1 Sample Analysis cluster_2 Data Processing and Cleaning A Ensure the FTIR spectrometer and ATR accessory are powered on and stable. B Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. A->B C Acquire a background spectrum to account for atmospheric and instrument absorptions. B->C D Place a small amount of the solid sample onto the ATR crystal. E Apply consistent pressure using the ATR press to ensure good sample-crystal contact. D->E F Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). E->F G The software will automatically ratio the sample spectrum against the background spectrum. H Label the significant peaks in the resulting absorbance or transmittance spectrum. G->H I Clean the ATR crystal thoroughly after analysis. H->I

Figure 3: Workflow for FTIR-ATR Spectroscopic Analysis.

Detailed Steps:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly initialized.

    • Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a solvent such as isopropanol and a soft tissue. Allow the solvent to evaporate completely.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Measurement:

    • Place a small amount of solid 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde onto the center of the ATR crystal.

    • Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the IR spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically generate the absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum with the predicted values and reference spectra of similar compounds.

    • Clean the ATR crystal thoroughly after the measurement.

Conclusion

This application note provides a comprehensive guide to the expected NMR and IR spectroscopic features of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. By understanding the influence of the various functional groups on the spectral data, researchers can confidently identify this compound and assess its purity. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the spectral data presented is predictive, it is based on well-established principles and extensive data from analogous structures, providing a reliable framework for the spectroscopic analysis of this and related molecules.

References

  • Doc Brown's Chemistry. (2025, December 6). 13C NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Chemistry Stack Exchange. (2024, January 14). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). [Link]

  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

  • ResearchGate. (2014, February). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

Method

Application Notes &amp; Protocols: The Role of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in Modern Catalysis

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde as a versatile precursor in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde as a versatile precursor in the development of advanced catalytic systems. This document outlines its primary role in the synthesis of Schiff base ligands and their subsequent metal complexes, which are the active species in various catalytic transformations.

Introduction: Beyond a Simple Aldehyde

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, a substituted salicylaldehyde, is a key building block in coordination chemistry. While not a catalyst in its own right, its true value lies in its ability to be readily transformed into sophisticated ligands, primarily Schiff bases. The electronic and steric properties imparted by the tert-butyl and methoxy groups on the salicylaldehyde frame are instrumental in tuning the catalytic activity and stability of their corresponding metal complexes.

The condensation reaction of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde with primary amines yields Schiff bases, which are characterized by an azomethine (-C=N-) group.[1][2] These organic compounds are excellent ligands, capable of coordinating with a wide range of transition metals to form stable and catalytically active complexes.[1] The resulting metallo-catalysts have shown significant promise in various organic transformations, underscoring the indirect but crucial role of the parent aldehyde in catalysis.

Core Application: Synthesis of Schiff Base Ligands

The primary application of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in catalysis is its use as a foundational scaffold for multidentate Schiff base ligands. The ease of synthesis and the modularity of the Schiff base condensation reaction allow for the generation of a diverse library of ligands with tailored electronic and steric properties.

General Synthetic Protocol for Schiff Base Formation

This protocol describes a general method for the synthesis of a Schiff base from 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde and a generic primary amine.

Materials:

  • 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (1.0 eq)

  • Primary amine (e.g., aniline, ethanolamine) (1.0 eq)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 eq) in absolute ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the Schiff base will often form.

  • If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator.

  • The purity of the resulting Schiff base can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Visualizing the Synthesis: A General Workflow

G cluster_synthesis Schiff Base Synthesis A 5-Tert-butyl-2-hydroxy- 3-methoxybenzaldehyde D Reaction Mixture A->D B Primary Amine B->D C Solvent (e.g., Ethanol) + Catalytic Acid C->D E Reflux (2-4h) D->E F Cooling & Precipitation E->F G Filtration & Drying F->G H Purified Schiff Base Ligand G->H

Caption: General workflow for the synthesis of Schiff base ligands.

From Ligand to Catalyst: Metal Complexation

The synthesized Schiff base ligands can be readily complexed with various metal salts to generate catalysts. The choice of metal is dictated by the target catalytic application.

General Protocol for Metal Complex Synthesis

Materials:

  • Synthesized Schiff base ligand (1.0 eq)

  • Metal salt (e.g., Cobalt(II) acetate, Nickel(II) chloride, Copper(II) sulfate) (0.5 or 1.0 eq, depending on desired stoichiometry)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve the Schiff base ligand (1.0 eq) in warm methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (e.g., 0.5 eq for a 2:1 ligand-to-metal ratio) in methanol.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring. A change in color and the formation of a precipitate often indicate complex formation.

  • Attach a reflux condenser and heat the mixture to reflux for 1-3 hours to ensure complete complexation.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration, wash with cold methanol to remove any unreacted starting materials, and dry.

  • Characterization of the metal complex can be performed using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Catalytic Applications of Derived Schiff Base Complexes

While direct catalytic applications of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde are not documented, the Schiff base complexes derived from it are anticipated to be active in a range of catalytic reactions, analogous to other salicylaldehyde-based systems.

Potential in Oxidation Catalysis

Schiff base complexes of transition metals like cobalt, manganese, and copper are well-known catalysts for the aerobic oxidation of various organic substrates, including alcohols and hydrocarbons.[3] The bulky tert-butyl group in the ligand backbone can enhance catalyst stability and influence substrate selectivity.

Hypothetical Application: Aerobic Oxidation of Benzyl Alcohol

  • Catalyst: A Co(II) complex of a Schiff base derived from 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

  • Reaction: The selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen or air as the oxidant.

  • Rationale: The metal center facilitates the activation of molecular oxygen, while the ligand framework stabilizes the active catalytic species.

Asymmetric Catalysis

Chiral Schiff bases, synthesized from 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde and a chiral amine, can be used to prepare asymmetric catalysts. These are highly valuable in the pharmaceutical industry for the enantioselective synthesis of drug intermediates.

Potential Application: Asymmetric Epoxidation

  • Catalyst: A chiral Manganese(III)-Schiff base complex (Jacobsen-type catalyst).

  • Reaction: The enantioselective epoxidation of unfunctionalized olefins.

  • Rationale: The chiral environment created by the ligand around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer of the epoxide product.

C-C Coupling Reactions

Palladium complexes of Schiff bases have been employed as efficient catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the synthesis of complex organic molecules, including polymers and pharmaceuticals.

Illustrative Workflow: Suzuki Cross-Coupling

G cluster_catalysis Potential Catalytic Cycle A Aryl Halide E Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->E B Organoboron Reagent B->E C Pd(II)-Schiff Base Complex (Pre-catalyst) C->E D Base D->E F Coupled Product E->F G Regenerated Catalyst E->G G->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Welcome to the technical support center for the synthesis and optimization of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles for robust reaction optimization.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde, which is commonly prepared via ortho-formylation of 4-tert-butyl-2-methoxyphenol. The Duff reaction and the Reimer-Tiemann reaction are two of the most utilized methods for this transformation.

Issue 1: Low to No Product Yield

Potential Causes and Solutions:

  • Insufficiently Activated Substrate: Formylation is an electrophilic aromatic substitution and is most effective on electron-rich aromatic rings.[1] The starting material, 4-tert-butyl-2-methoxyphenol, is generally sufficiently activated by the hydroxyl and methoxy groups. However, poor quality starting material can hinder the reaction.

    • Solution: Ensure the purity of the starting phenol. If necessary, purify it by recrystallization or column chromatography before use.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical parameters that can significantly impact the yield.[1]

    • Solution (Duff Reaction): The Duff reaction often requires elevated temperatures to proceed efficiently. When using trifluoroacetic acid (TFA) as a solvent/catalyst, a temperature of around 80°C is common.[2] Insufficient heating will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition.[3]

    • Solution (Reimer-Tiemann Reaction): This reaction is often exothermic and may require initial heating to start, but then careful temperature control is needed to prevent thermal runaway.[4]

  • Decomposition of Reagents: The formylating agents used in these reactions can be sensitive to reaction conditions.

    • Solution: In the Duff reaction, hexamethylenetetramine (HMTA) is the formaldehyde source. Ensure it is of good quality and handled under anhydrous conditions where required.[3] In the Reimer-Tiemann reaction, the dichlorocarbene intermediate is generated in situ from chloroform and a strong base.[5] The concentration of the base is crucial for efficient carbene formation.

Issue 2: Formation of Significant Byproducts

Potential Causes and Solutions:

  • Di-formylation: A common side reaction in the Duff reaction is the introduction of two formyl groups onto the aromatic ring, especially when both ortho positions to the hydroxyl group are available.[6]

    • Solution: To favor mono-formylation, carefully control the stoichiometry. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol can significantly increase the yield of the mono-formylated product.[6] Minimizing the reaction time to what is necessary for the completion of the desired formylation is also beneficial.[6]

  • Resin/Polymer Formation: Phenol-formaldehyde resin formation is a known side reaction, particularly under the acidic or basic conditions employed in formylation reactions.[6]

    • Solution:

      • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[6]

      • Temperature Management: Avoid excessively high temperatures which accelerate polymerization. For instance, in a Duff reaction using TFA, maintaining the temperature around 70°C can help prevent unwanted polymerization.[6]

      • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[6]

  • Formation of Isomers (Reimer-Tiemann Reaction): The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers.[6]

    • Solution: The ortho-selectivity is generally favored due to the interaction between the dichlorocarbene and the phenoxide ion.[6] The choice of base and solvent system can influence the ortho:para ratio. Using a phase-transfer catalyst can sometimes improve selectivity and yield.[7]

Issue 3: Difficulty in Product Purification

Potential Causes and Solutions:

  • Incomplete Reaction: The presence of unreacted starting material can complicate purification.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.

  • Similar Polarity of Product and Byproducts: Byproducts such as isomers or di-formylated products may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution:

      • Recrystallization: This is often an effective method for purifying solid hydroxybenzaldehyde derivatives.[8] Experiment with different solvent systems to find one that provides good separation.

      • Column Chromatography: If recrystallization is not effective, careful optimization of the eluent system for column chromatography is necessary. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide the required separation.

      • Distillation: For liquid products, vacuum distillation can be a viable purification method to avoid decomposition at high temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better for preparing 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde: the Duff reaction or the Reimer-Tiemann reaction?

Both reactions can be used for the ortho-formylation of phenols. The Duff reaction often provides better yields and higher ortho-selectivity for many phenolic substrates.[9][10] The Reimer-Tiemann reaction can be effective but sometimes suffers from lower yields and the formation of isomeric byproducts.[11][12] For this specific substrate, the Duff reaction is generally a reliable choice.

Q2: What is the optimal solvent for the Duff reaction in this synthesis?

Trifluoroacetic acid (TFA) is often used as both the solvent and the acid catalyst in a modified Duff reaction, leading to good yields of the desired product.[13] Other acidic media like glacial acetic acid can also be used.[9] The choice of solvent can influence the reaction rate and selectivity.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting phenol will have a different Rf value than the more polar aldehyde product. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the formation of the product.

Q4: What are the key safety precautions to take during these reactions?

  • Duff Reaction: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood. The reaction with a strong base can be highly exothermic, so proper temperature control and a means for rapid cooling should be in place.[4]

Experimental Protocols

Optimized Duff Reaction Protocol

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butyl-2-methoxyphenol (1 equivalent).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to dissolve the phenol. Then, add hexamethylenetetramine (HMTA) (approximately 1.5 to 2 equivalents) in portions to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the intermediate imine.

  • Extraction: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterRecommended Condition
Starting Material 4-tert-butyl-2-methoxyphenol
Formylating Agent Hexamethylenetetramine (HMTA)
Solvent/Catalyst Trifluoroacetic Acid (TFA)
Temperature 80°C
Reaction Time 4-6 hours
Workup Acidic Hydrolysis

Visualizing the Workflow

Duff Reaction Workflow

Duff_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol and HMTA in TFA B Heat to 80°C (4-6 hours) A->B Reaction Initiation C Acidic Hydrolysis B->C Reaction Completion D Extraction C->D Isolation E Column Chromatography D->E Purification

Caption: A simplified workflow for the Duff reaction.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Byproduct Formation Temp Incorrect Temperature Start->Temp Stoich Improper Stoichiometry Start->Stoich Time Suboptimal Reaction Time Start->Time Purity Poor Reagent Purity Start->Purity Opt_Temp Optimize Temperature Temp->Opt_Temp Adj_Stoich Adjust Reagent Ratios Stoich->Adj_Stoich Opt_Time Optimize Reaction Time Time->Opt_Time Purify Purify Starting Materials Purity->Purify

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Side reactions and byproduct formation in formylation using 3,4-Dimethoxyphenyl formate.
  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.).
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives - EP 0012939 B1.
  • ChemicalBook. (n.d.). 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Patent 0074272. (n.d.).
  • BenchChem. (n.d.). Optimizing reaction conditions for the formylation of nitrophenols.
  • Synthesis. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. DOI:10.1055/s-1998-2110.
  • Wikipedia. (n.d.). Formylation.
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • ResearchGate. (n.d.). New Opportunities with the Duff Reaction.
  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
  • Allen. (n.d.). Reimer - Tiemann reaction.
  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.
  • Acta Chemica Scandinavica. (1999).
  • Unacademy. (n.d.). A Quick Guide On Reimer Tiemann Reaction Details.
  • SciSpace. (n.d.). Convenient method for the ortho-formylation of phenols.
  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
  • Studypool. (n.d.). SOLUTION: reimer tiemann reaction notes.

Sources

Optimization

Technical Support Center: Purification of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Welcome to the technical support center for the purification of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental needs.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

Q1: What are the most common impurities I should expect when synthesizing 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, isomeric byproducts (e.g., those with different substitution patterns on the aromatic ring), and over-oxidation products such as the corresponding carboxylic acid (5-Tert-butyl-2-hydroxy-3-methoxybenzoic acid). Aldol condensation products may also be present.[1][2]

Q2: What are the key physicochemical properties of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde relevant to its purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular FormulaC12H16O3[3]
Molecular Weight208.25 g/mol [3]
AppearanceYellowish solid or oil[4]
Boiling PointData not readily available for this specific isomer. A related compound, 5-tert-Butyl-2-hydroxybenzaldehyde, has a boiling point of 251-252 °C/729 mmHg.[4][5]
SolubilitySoluble in methanol and DMSO.[6] Generally soluble in common organic solvents like dichloromethane and ethyl acetate.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Column Chromatography: Highly effective for separating the target compound from a wide range of impurities.[7]

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[8]

  • Distillation (under reduced pressure): Suitable for purifying liquids, especially for removing non-volatile impurities.[9]

  • Aqueous Base Wash: Effective for removing acidic impurities like the corresponding carboxylic acid.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during purification.

A. Column Chromatography

Column chromatography is a versatile technique for purifying 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde from various impurities.[7][10]

Q: I am seeing poor separation of my target compound from an impurity on the TLC plate and during column chromatography. What can I do?

A: Poor separation is a common issue that can often be resolved by optimizing the mobile phase.

  • Underlying Principle: The separation in normal-phase column chromatography (with silica gel) is based on the polarity of the compounds. More polar compounds interact more strongly with the stationary phase (silica gel) and elute later.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If your compound and the impurity are eluting too close together, you need to change the polarity of your eluent.

      • If both spots are high on the TLC plate (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).

      • If both spots are low on the TLC plate (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.

    • Try a Different Solvent System: If adjusting the ratio of your current solvent system doesn't work, try a different combination of solvents. For example, you could try dichloromethane/hexane or toluene/ethyl acetate systems.

    • Consider Reversed-Phase Chromatography: If the impurities are very close in polarity to your product in normal-phase systems, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., acetonitrile/water), might provide better separation.[11]

Experimental Protocol: Column Chromatography of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

  • Stationary Phase Selection: Silica gel is the most commonly used stationary phase for this type of compound.[7]

  • Mobile Phase Selection:

    • Start by developing a solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

B. Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[8]

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: Failure to crystallize is often due to the solution not being supersaturated or the presence of impurities that inhibit crystal formation.

  • Underlying Principle: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving the impurities in the solution.[8]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can act as nucleation sites.

      • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.

    • Reduce the Volume of the Solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator.[12]

    • Change the Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Experiment with different solvents or solvent mixtures.

Experimental Protocol: Recrystallization of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

  • Solvent Selection:

    • Test the solubility of your compound in various solvents at room temperature and at their boiling points. Potential solvents include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For better crystal formation, you can insulate the flask to slow down the cooling process.

  • Crystal Collection:

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the crystals in a vacuum oven to remove any residual solvent.

C. Removal of Acidic Impurities

Q: My product is contaminated with an acidic impurity, likely the corresponding carboxylic acid. How can I remove it?

A: A simple and effective method is to perform a liquid-liquid extraction with a basic aqueous solution.

  • Underlying Principle: Carboxylic acids are acidic and will react with a base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble salt. The neutral aldehyde will remain in the organic layer.[1]

  • Troubleshooting Steps:

    • Ensure Complete Extraction: Perform multiple washes with the basic solution to ensure all the acidic impurity is removed.

    • Check the pH: After the base wash, wash the organic layer with water until the aqueous layer is neutral to ensure all the base has been removed.

    • Avoid Emulsions: If an emulsion forms during the extraction, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

Experimental Protocol: Aqueous Base Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add a 5-10% aqueous solution of sodium bicarbonate.

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the extraction with the basic solution one or two more times.

  • Washing: Wash the organic layer with water, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

III. Visualization of a Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid No acidic impurities acid_wash Aqueous Base Wash for Acidic Impurities start->acid_wash Acidic impurities present? recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No distillation Vacuum Distillation is_solid->distillation No, it's a liquid final_product Pure Product recrystallization->final_product column->final_product distillation->final_product acid_wash->is_solid

Sources

Troubleshooting

stability issues of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde under different conditions

Welcome to the technical support center for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this versatile phenolic aldehyde. Leveraging fundamental principles of organic chemistry and data from structurally related molecules, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the use of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in your research.

Question 1: I am seeing a new, unexpected peak in my HPLC analysis after storing my sample in a clear vial on the lab bench. What could be the cause?

Answer: The appearance of a new peak, particularly a more polar one, upon exposure to light suggests photodegradation. Phenolic aldehydes are known to be susceptible to photo-oxidation.[1][2] The phenolic hydroxyl and aldehyde groups are the most likely sites of reaction.

  • Plausible Degradation Pathway: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH), forming 5-Tert-butyl-2-hydroxy-3-methoxybenzoic acid. This is a common degradation pathway for benzaldehydes when exposed to air and light.[3] Additionally, complex oligomeric products can form, which may also be light-absorbing.[1][4]

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer your stock solutions and experimental samples to amber vials or wrap clear vials in aluminum foil.

    • Inert Atmosphere: For long-term storage or sensitive reactions, purge the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Confirmation of Degradant: If you have access to LC-MS, you can analyze the new peak to confirm its mass. The mass of the carboxylic acid derivative would be 194.24 g/mol (C11H14O3), an increase of 16 amu from the parent compound (178.23 g/mol ).

    • Purity Check: Always run a fresh standard alongside your stored sample to confirm the identity of the parent peak and the appearance of any new impurities.

Question 2: My reaction yield is consistently lower than expected, and I suspect my starting material has degraded. How can I assess the purity of my 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde?

Answer: Assessing the purity of your starting material is a critical first step in troubleshooting low reaction yields. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity of aromatic compounds.[5][6]

    • Recommended Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[5]

    • Detection: A UV detector set at the λmax of the compound will provide good sensitivity.

    • Quantification: Purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for identifying impurities.

    • Common Impurities: Look for signals corresponding to the oxidized benzoic acid derivative (the aldehydic proton signal at ~9.8 ppm will disappear, and a broad carboxylic acid proton signal may appear downfield) or residual solvents from synthesis. Common impurities in commercially available benzaldehydes can include benzyl alcohol and benzoic acid.[7]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for gross impurities. A non-polar eluent system (e.g., hexane:ethyl acetate) should show a single spot for a pure compound. Degradation products are typically more polar and will have a lower Rf value.

Question 3: I have been storing my 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde solution in a basic buffer (pH > 8) and have noticed a color change and a decrease in the concentration of the active compound. What is happening?

Answer: Phenolic compounds can be unstable at high pH.[8][9] The hydroxyl group is deprotonated to form a phenoxide ion, which is highly susceptible to oxidation. The electron-donating nature of the phenoxide makes the aromatic ring more electron-rich and prone to oxidation, which can lead to the formation of colored quinone-type structures and other degradation products.[9]

  • Mechanism of Degradation: In the presence of oxygen, the phenoxide can be oxidized, leading to ring-opening or polymerization, resulting in a complex mixture of products and a visible color change.

  • Recommendations:

    • Avoid Basic Conditions for Storage: If possible, store stock solutions in a neutral or slightly acidic solvent.

    • Use Freshly Prepared Solutions: For reactions that require basic conditions, prepare the solution immediately before use.

    • Work Under Inert Atmosphere: When working with the compound in a basic solution, deoxygenate your solvents and maintain an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated at 2-8 °C. For long-term storage, consider storage at -20 °C.[10]

  • Light: Protected from light in an amber or foil-wrapped container.[11]

  • Atmosphere: In a tightly sealed container to prevent moisture ingress and oxidation. For maximum stability, storing under an inert atmosphere (nitrogen or argon) is recommended.[12]

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze degradation.

Q2: How does the tert-butyl group influence the stability of this molecule?

A2: The bulky tert-butyl group can provide a degree of steric hindrance, which may offer some protection to the adjacent phenolic hydroxyl group from enzymatic or chemical attack.[13][14] This steric shielding can potentially slow down certain degradation pathways compared to less hindered phenolic aldehydes. However, the electronic effects of the functional groups (hydroxyl, methoxy, and aldehyde) will still be the primary drivers of its reactivity and stability. The tert-butyl group is also an ortho, para-director in electrophilic aromatic substitution, though its primary influence here is steric.[13]

Q3: Is 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde susceptible to thermal degradation?

A3: While specific data for this compound is unavailable, related phenolic aldehydes like salicylaldehyde can undergo thermal decomposition at high temperatures.[15][16][17] For typical laboratory applications and storage at recommended temperatures, thermal degradation is not expected to be a significant issue. However, for high-temperature reactions (e.g., >150-200 °C), the possibility of decomposition should be considered. The primary decomposition pathway for salicylaldehyde involves fragmentation to fulveneketene, carbon monoxide, and hydrogen.[15][16]

Q4: What are the main degradation pathways I should be aware of?

A4: Based on the functional groups present, the primary degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and light.[3] The phenolic hydroxyl group can also be oxidized, particularly under basic conditions.[8]

  • Photodegradation: UV light can promote the oxidation of the aldehyde and phenolic groups, leading to the formation of benzoic acid derivatives and colored byproducts.[18][19]

  • Reaction with Strong Bases: Deprotonation of the phenolic hydroxyl group at high pH increases its susceptibility to oxidation.[9]

Q5: Are there any incompatible materials I should avoid when working with this compound?

A5: Yes, you should avoid:

  • Strong Oxidizing Agents: These can readily oxidize the aldehyde and phenolic hydroxyl groups.

  • Strong Bases: As mentioned, strong bases can deprotonate the phenolic hydroxyl group, leading to increased susceptibility to oxidative degradation.

  • Strong Reducing Agents: These can reduce the aldehyde group to a primary alcohol.

Data and Protocols

Table 1: Predicted Stability Profile of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
ConditionPotential for DegradationLikely Degradation ProductsPrevention/Mitigation
Light Exposure High5-Tert-butyl-2-hydroxy-3-methoxybenzoic acid, colored oligomersStore in amber vials or protect from light.
Elevated Temperature Low to ModerateFragmentation products (at very high temperatures)Store in a cool, dark place. Avoid unnecessary heating.
High pH (>8) HighQuinone-type structures, polymerized productsUse freshly prepared solutions for basic reactions; work under an inert atmosphere.
Low pH (<4) Generally StableMinimal degradation expectedGenerally safe for storage and reactions in mildly acidic conditions.
Oxygen/Air Exposure Moderate to High5-Tert-butyl-2-hydroxy-3-methoxybenzoic acidStore in tightly sealed containers; purge with inert gas for long-term storage.
Protocol 1: HPLC Method for Purity Assessment
  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis scan, typically in the 260-280 nm range for phenolic compounds).

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in acetonitrile or methanol.

Visual Guides

Diagram 1: Predicted Degradation Pathway under Oxidative/Photolytic Conditions

G A 5-Tert-butyl-2-hydroxy- 3-methoxybenzaldehyde B 5-Tert-butyl-2-hydroxy- 3-methoxybenzoic Acid A->B Oxidation of Aldehyde (Light, Air) C Colored Oligomers/ Polymerization Products A->C Further Oxidation/ Photodegradation

Caption: Predicted oxidative and photolytic degradation of the target compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC Check_Storage Review Sample Storage Conditions (Light, Temp, pH) Start->Check_Storage Run_Standard Analyze a Fresh Standard Check_Storage->Run_Standard Compare_RT Compare Retention Times Run_Standard->Compare_RT Degradation_Suspected Degradation Suspected Compare_RT->Degradation_Suspected LCMS_Analysis Perform LC-MS Analysis Degradation_Suspected->LCMS_Analysis Yes End Problem Resolved Degradation_Suspected->End No (Impurity from another source) Identify_Mass Identify Mass of Impurity LCMS_Analysis->Identify_Mass Confirm_Structure Confirm Structure (e.g., Oxidized Product) Identify_Mass->Confirm_Structure Optimize_Conditions Optimize Storage/Handling (e.g., Use Amber Vials, Inert Gas) Confirm_Structure->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • Benitez, F. J., Beltran-Heredia, J., & Gonzalez, T. (1997). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health, Part A, 32(9-10), 2599-2612.
  • Nimlos, M. R., Blanksby, S. J., Ellison, G. B., & Daily, J. W. (2018). Thermal Decompositions of the Lignin Model Compounds: Salicylaldehyde and Catechol. The Journal of Physical Chemistry A, 122(26), 5676-5688.
  • Dakenchem. (2025, November 6). What are the common impurities in benzaldehyde? Blog.
  • Benitez, F. J., Beltran-Heredia, J., & Gonzalez,T. (2008, December 15). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health, Part A, 32(9-10), 2599-2612.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Allan Chemical Corporation. (2025, October 23).
  • Handy, S. T., & Yusesoy, F. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5738.
  • Romero, F. M., & O'Brien, R. J. (2016). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. The Journal of Physical Chemistry A, 120(43), 8694-8703.
  • Wikipedia. (n.d.). Benzaldehyde.
  • ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
  • Ellison, G. B. (2018, June 11).
  • Ellison, G. B. (2018, June 12). Thermal Decompositions of the Lignin Model Compounds: Salicylaldehyde and Catechol. The Journal of Physical Chemistry A.
  • Zellner, G., & Winter, J. (1987). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 53(11), 2603-2608.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Zellner, G., & Winter, J. (1987). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC.
  • Pyan, M. (2016).
  • Ellison, G. B. (2018, June 12). Thermal Decompositions of the Lignin Model Compounds: Salicylaldehyde and Catechol.
  • Gomez, A. L., & Guzman, M. I. (2022, September 7).
  • BenchChem. (2025, December). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Friedman, M., & Jürgens, H. S. (2000, June 15). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.
  • Lee, J. D. (2022, July 26). Green Chemistry. RSC Publishing.
  • BenchChem. (n.d.).
  • Open Access Pub. (n.d.). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.).
  • J-Stage. (n.d.).
  • Fiveable. (2025, August 15). Tert-Butyl Group: Organic Chemistry Study Guide.
  • BenchChem. (n.d.). identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • Patel, K. D. (2012, March 15). SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM SALLICYLADEHYDE, MELAMINE AND FORMALDEHYDE.
  • Smith, J. D., & Tran, T. H. (2016). Phenolic carbonyls undergo rapid aqueous photodegradation to form low-volatility, light-absorbing products.
  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs.
  • Pell Wall. (2013, February 7).
  • Dong, M. W. (2021, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Pharmaffili
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • WUR eDepot. (2021, April 30).
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Reddit. (2024, July 12). How long can / should you store aromachemicals?
  • Vaia. (n.d.). Benzaldehyde can be prepared by the hy drolysis of: |Al (a) benzonitrile (b) benzotrichloride (c) benzyl chloride (d) benzal chloride.
  • Welch Materials. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods.
  • YouTube. (2020, October 24). Making benzaldehyde - benzalchloride acid hydrolysis.
  • Sigma-Aldrich. (n.d.). Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil.
  • Google Patents. (n.d.).
  • YouTube. (2023, June 8). Benzaldehyde can be prepared by the hydrolysis of (1) Benzyl chloride (2) Benzal chloride (3) Be...

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Optimization

Technical Support Center: Synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable aromatic aldehyde. We provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Section 1: Synthesis Pathway and Mechanism Overview

The synthesis of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde typically involves the formylation of 4-tert-butyl-2-methoxyphenol (a derivative of guaiacol). The primary challenge lies in achieving selective ortho-formylation to the hydroxyl group, which is a powerful ortho-, para-directing group. The bulky tert-butyl group and the methoxy group also influence the regioselectivity of the reaction.

Among various formylation methods, the Duff reaction and the Reimer-Tiemann reaction are most relevant.[1][2] The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, generally favors ortho-formylation for phenols and is often the preferred route.[1][3]

The Duff Reaction Pathway

The Duff reaction introduces a formyl group onto a highly activated aromatic ring.[1] The reaction proceeds through the generation of an electrophilic iminium ion from protonated HMTA, which then attacks the electron-rich phenol ring. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde.[1]

Duff Reaction Pathway SM 4-tert-butyl-2-methoxyphenol Intermediate Iminium Intermediate (Benzylamine derivative) SM->Intermediate Electrophilic Aromatic Substitution Reagents HMTA, Acid (e.g., TFA, Acetic Acid) Product 5-tert-butyl-2-hydroxy- 3-methoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis Acidic Work-up Scale-Up Troubleshooting Start Scale-Up Issue Identified Thermal Thermal Runaway / Poor Temperature Control Start->Thermal Yield Decreased Yield / Incomplete Conversion Start->Yield Purity Lower Product Purity / More Byproducts Start->Purity Sol_Thermal Action: - Improve reactor cooling efficiency - Reduce addition rate of reagents - Perform reaction calorimetry (RC1) Thermal->Sol_Thermal Sol_Yield Action: - Check for mass transfer limitations (mixing) - Re-optimize reaction time and temperature - Verify reagent quality at scale Yield->Sol_Yield Sol_Purity Action: - Analyze byproduct profile to identify cause - Re-evaluate stoichiometry and temperature - Develop crystallization-based purification Purity->Sol_Purity

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of optimizing scalable syntheses for drug development, I have found that the formylation of highly activated, sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of optimizing scalable syntheses for drug development, I have found that the formylation of highly activated, sterically hindered phenols is rarely a plug-and-play operation. The synthesis of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-tert-butyl-o-vanillin) from 1[1] is a classic example of a reaction where thermodynamic control and reagent selection dictate the purity profile.

Because the guaiacol core is highly electron-rich, it is exceptionally prone to side reactions. This guide deconstructs the mechanistic causality behind byproduct formation and provides self-validating protocols to ensure high-purity yields.

Section 1: Mechanistic Divergence & Byproduct Causality

To control the reaction, we must first understand the competing pathways. The target molecule requires regioselective ortho-formylation at the C6 position of the starting material. However, three major byproduct pathways constantly compete with the desired electrophilic aromatic substitution:

  • MOM-Ether Formation: In 2[2] using paraformaldehyde, incomplete cleavage of the intermediate hemiacetal leads to methoxymethyl (MOM) ether byproducts.

  • Demethylation: The use of hard Lewis acids (such as SnCl₄) to direct the formylation can inadvertently coordinate with the adjacent 3-methoxy group, leading to ether cleavage and the formation of a catechol byproduct.

  • Polycondensation: Excess formaldehyde in the presence of strong acids or bases can trigger Bakelite-type polymerizations, yielding intractable 3[3].

Mechanism SM 4-tert-butyl-2-methoxyphenol Reagents Formylation Reagents SM->Reagents Demethyl Demethylated Catechol SM->Demethyl SnCl4 / High Temp Intermediate Reactive Iminium / Metal-Coordinated Complex Reagents->Intermediate Desired 5-tert-butyl-2-hydroxy- 3-methoxybenzaldehyde Intermediate->Desired Controlled Temp/Base MOM MOM-Ether Byproduct Intermediate->MOM Incomplete Cleavage Resin Phenol-Formaldehyde Resin Intermediate->Resin Excess Electrophile

Mechanistic divergence in 4-tert-butylguaiacol formylation highlighting byproduct pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is my Casiraghi formylation yielding significant amounts of MOM-ether byproducts? A: MOM-derivatives are the most common byproduct when formylating electron-rich phenols with paraformaldehyde. This occurs when the reaction temperature is too low to drive the elimination of methanol, or when the Lewis acid/base ratio is suboptimal. Causative Fix: Ensure the reaction is refluxed aggressively (typically >110°C in toluene) and prompt removal of the methanol byproduct is facilitated (e.g., via a Dean-Stark trap) to drive the equilibrium toward the aldehyde[2].

Q: I am using the Duff reaction, but my yields are low and the mixture turns into a black tar. What is happening? A: The classical 4[4] using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) requires prolonged heating, which degrades the electron-rich 4-tert-butylguaiacol into oligomeric tars. Causative Fix: Transition to a Microwave-Assisted Organic Synthesis (MAOS) approach. Microwave heating accelerates the iminium ion attack and reduces reaction times from hours to minutes, drastically cutting down polycondensation byproducts[5].

Q: How do I prevent the demethylation of the methoxy group during formylation? A: Demethylation is a direct consequence of using overly aggressive Lewis acids (like SnCl₄ or BBr₃) that chelate both the phenol and the methoxy oxygen. Causative Fix: Switch to the6[6] base system. Mg²⁺ forms a highly rigid, specific chelate with the phenolate, directing the formyl group exclusively to the ortho position without cleaving the robust aryl-methyl ether bond.

Section 3: Troubleshooting Logic Tree

Use the following diagnostic matrix to identify and resolve your specific byproduct issues based on LC-MS or NMR analysis of your crude mixture.

Troubleshooting Issue High Byproduct Formation? Type Identify Byproduct via LC-MS/NMR Issue->Type IsMOM MOM-Ether? Type->IsMOM IsResin Oligomer/Resin? Type->IsResin IsCatechol Catechol (Demethylated)? Type->IsCatechol FixMOM Increase Temp to >110°C or use MgCl2/Et3N IsMOM->FixMOM Yes FixResin Reduce (CH2O)n equiv. or use Microwave Duff IsResin->FixResin Yes FixCatechol Avoid SnCl4/BBr3. Switch to MgCl2 IsCatechol->FixCatechol Yes

Decision tree for identifying and resolving common formylation byproducts.

Section 4: Validated Experimental Protocols
Protocol A: MgCl₂-Mediated Casiraghi Formylation (Zero-Demethylation Route)

Causality: Replacing traditional Grignard reagents or SnCl₄ with MgCl₂/Et₃N prevents ether cleavage and limits MOM-ether formation by forming a stable, localized phenolate-magnesium complex.

  • Preparation: In an oven-dried flask under N₂, dissolve 4-tert-butyl-2-methoxyphenol (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Base/Lewis Acid Addition: Add anhydrous MgCl₂ (1.5 equiv) and triethylamine (3.75 equiv).

    • Self-Validation Check: The solution will turn pale yellow and slightly opaque, indicating successful phenolate-magnesium coordination.

  • Electrophile Addition: Add paraformaldehyde (3.0 equiv) in a single portion.

  • Reflux: Heat the mixture to a vigorous reflux (80-85°C) for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material ( Rf​ ~0.4) and appearance of a bright, UV-active spot ( Rf​ ~0.6) indicates successful formylation.

  • Quench & Workup: Cool to room temperature and quench with 1M HCl to break the Mg-chelate. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Microwave-Assisted Duff Reaction (Anti-Polymerization Route)

Causality: Rapid, uniform microwave heating bypasses the slow degradation pathways that lead to phenol-formaldehyde resins, ensuring the iminium intermediate is trapped before polycondensation occurs.

  • Preparation: In a microwave-safe reaction vessel, combine 4-tert-butyl-2-methoxyphenol (1.0 equiv) and HMTA (2.0 equiv).

  • Solvent/Acid: Add a mixture of glacial acetic acid and a catalytic amount of H₂SO₄. (Alternatively, use silica as a solid support for 7[7]).

  • Irradiation: Irradiate at 100°C for 15 minutes using a dynamic power program (max 200W).

    • Self-Validation Check: A rapid color change to deep orange/red indicates the formation of the critical iminium intermediate.

  • Hydrolysis: Add 20 mL of 2M HCl and heat conventionally at 80°C for 30 minutes to hydrolyze the imine to the target aldehyde.

  • Extraction: Extract with dichloromethane, wash with saturated NaHCO₃ to neutralize residual acid, dry, and concentrate.

Section 5: Quantitative Data Summary

The table below summarizes the byproduct profiles of various formylation methodologies to help you select the optimal route for your scale-up needs.

Formylation MethodTypical YieldPrimary ByproductByproduct FrequencyKey Mitigation Strategy
Classical Duff (HMTA/TFA) 30-45%Phenol-Formaldehyde ResinsHigh (>20%)Switch to Microwave-Assisted Organic Synthesis (MAOS)
Standard Casiraghi (SnCl₄) 50-60%Demethylated CatecholModerate (10-15%)Replace SnCl₄ with a weaker Lewis Acid (MgCl₂)
Modified Casiraghi (MgCl₂/Et₃N) 80-88%MOM-EthersLow (<5%)Ensure reflux >110°C; implement prompt methanol removal
Mechanochemical Duff (Solid Phase) 85-92%Unreacted Starting MaterialLow (<5%)Optimize milling frequency and acid equivalents
References
  • Source: benchchem.
  • Source: grokipedia.
  • Source: wikipedia.
  • Source: scispace.
  • Source: benchchem.
  • Source: acs.
  • Source: wikipedia.

Sources

Optimization

Technical Support Center: Catalyst Selection for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde Workflows

Welcome to the Technical Support Center for 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (a highly substituted o-vanillin derivative). This guide is engineered for researchers and drug development professionals experienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (a highly substituted o-vanillin derivative). This guide is engineered for researchers and drug development professionals experiencing bottlenecks in condensation, amination, and complexation workflows involving this specific building block.

Because of its unique structural topology—an electron-rich aromatic ring, a sterically demanding tert-butyl group, and a strongly hydrogen-bonded carbonyl—standard catalytic protocols often result in poor yields, stalled reactions, or unwanted side products. This guide provides the mechanistic causality behind catalyst selection and self-validating protocols to ensure experimental success.

Substrate Profiling: The Causality of Reactivity

Before selecting a catalyst, it is critical to understand the stereoelectronic profile of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl (-OH) group forms a robust hydrogen bond with the adjacent aldehyde carbonyl. This locks the conformation and significantly reduces the electrophilicity of the carbonyl carbon[1].

  • Electronic Deactivation: Both the 3-methoxy (+M effect) and 5-tert-butyl (+I effect) groups donate electron density into the aromatic ring. This makes the aldehyde carbon even less electrophilic compared to unsubstituted benzaldehyde.

  • Steric Hindrance: While the 5-tert-butyl group is meta to the aldehyde, its massive steric bulk drastically reduces the molecule's solubility in polar protic solvents and can hinder the approach of bulky nucleophiles or transition metal catalysts.

Troubleshooting & FAQs

FAQ 1: Why is my Schiff base condensation with primary amines stalling or yielding <30%?

The Issue: You are likely running the reaction without a catalyst or with an overly strong acid. Because the aldehyde is electronically deactivated and locked by an intramolecular H-bond, uncatalyzed nucleophilic attack by the amine is kinetically unfavorable[2]. The Solution: You must use a weak Brønsted acid catalyst, specifically Glacial Acetic Acid (AcOH) . AcOH (pKa ~4.76) is perfectly tuned to protonate the carbonyl oxygen (breaking the intramolecular H-bond and activating the carbon) without completely protonating the primary amine nucleophile[3]. Stronger acids (like HCl or p-TsOH) will convert your amine into an unreactive ammonium salt, halting the reaction entirely.

FAQ 2: I am attempting a direct reductive amination, but I keep isolating the alcohol byproduct. How do I prevent over-reduction?

The Issue: You are using a reducing agent that is too aggressive (e.g., NaBH₄) or adding it before the imine has fully formed. NaBH₄ will rapidly reduce the deactivated aldehyde to 5-tert-butyl-2-hydroxy-3-methoxybenzyl alcohol. The Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in the presence of catalytic Acetic Acid [4]. The electron-withdrawing acetoxy groups make NaBH(OAc)₃ a mild hydride source. It is unreactive toward the highly deactivated aldehyde but will selectively and rapidly reduce the transient, highly electrophilic iminium ion once it forms.

FAQ 3: What is the optimal catalyst for Knoevenagel condensation with this substrate?

The Issue: Base-catalyzed condensations with active methylenes (like malononitrile) often result in complex mixtures or dimerization due to the electron-rich nature of the phenol ring. The Solution: Use a dual-catalyst system: Piperidine and Glacial Acetic Acid (the Knoevenagel-Doebner modification). Piperidine acts as a base to generate the carbanion from the active methylene, while AcOH simultaneously activates the aldehyde and facilitates the final dehydration step.

Catalyst Selection Matrix & Quantitative Data

The following table summarizes the optimized catalytic systems for the three primary transformations of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde.

Reaction TypeTarget ProductRecommended CatalystOptimal LoadingPreferred SolventYield ExpectationMechanistic Role of Catalyst
Schiff Base Formation Imine / Salen LigandGlacial Acetic Acid0.1 - 0.2 eqAbsolute Ethanol85 - 95%Protonates carbonyl; breaks 2-OH intramolecular H-bond.
Reductive Amination Secondary AmineNaBH(OAc)₃ + AcOH1.5 eq + 1.0 eq1,2-Dichloroethane75 - 90%AcOH forms iminium; NaBH(OAc)₃ selectively reduces iminium over aldehyde.
Knoevenagel Condensation Alkene DerivativePiperidine + AcOH0.1 eq (each)Toluene (Dean-Stark)70 - 85%Piperidine deprotonates nucleophile; AcOH aids dehydration.

Visual Workflows and Mechanistic Pathways

Catalyst Selection Decision Tree

CatalystSelection Start Reaction Type Schiff Schiff Base (Imine Formation) Start->Schiff Knoevenagel Knoevenagel Condensation Start->Knoevenagel Reductive Reductive Amination Start->Reductive Cat1 Glacial Acetic Acid (Brønsted Acid) Schiff->Cat1 Primary Amines Cat2 Piperidine + AcOH (Base/Acid Co-catalysis) Knoevenagel->Cat2 Active Methylenes Cat3 NaBH(OAc)3 + AcOH (Hydride + Acid) Reductive->Cat3 Direct Amination

Caption: Decision tree for selecting the optimal catalytic system based on the desired transformation.

Mechanism of Acid-Catalyzed Schiff Base Formation

Mechanism Aldehyde Aldehyde (Intramolecular H-Bond) Protonated Protonated Carbonyl (Activated) Aldehyde->Protonated + AcOH (Catalyst) Carbinolamine Carbinolamine Intermediate Protonated->Carbinolamine + R-NH2 (Nucleophilic Attack) Imine Schiff Base (Imine) Carbinolamine->Imine - H2O (Dehydration)

Caption: Mechanistic pathway highlighting the critical role of AcOH in activating the H-bonded aldehyde.

Validated Experimental Protocols

These protocols are designed as self-validating systems . Built-in observational milestones allow the operator to confirm the reaction is proceeding correctly at each stage without requiring immediate offline analytics.

Protocol A: Acid-Catalyzed Schiff Base Synthesis

Objective: High-yield condensation with a primary amine to form a bidentate or tetradentate ligand precursor.

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in 25 mL of absolute ethanol.

    • Self-Validation: The solution should be a clear, pale yellow liquid. If the starting material does not fully dissolve, gently warm the flask to 40°C.

  • Amine Addition: Add 10.0 mmol of the primary amine dropwise while stirring.

  • Catalyst Injection: Add 2-3 drops (~0.2 mmol) of Glacial Acetic Acid.

    • Causality: This specific catalytic amount shifts the equilibrium to favor the carbinolamine intermediate without neutralizing the amine[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 2–4 hours.

    • Self-Validation (Colorimetric): Within 30 minutes, the solution will undergo a distinct bathochromic shift, turning deep orange or bright yellow. This color change is definitive visual proof of extended conjugation via imine bond formation.

  • Monitoring: Perform TLC (Hexane:EtOAc 8:2). The aldehyde starting material (Rf ~0.6) should disappear, replaced by a highly UV-active, intensely yellow spot at a lower Rf.

  • Isolation: Cool the flask to 0°C in an ice bath. The Schiff base will precipitate. Filter via vacuum, wash with cold ethanol, and dry under a vacuum.

Protocol B: Chemoselective Reductive Amination

Objective: Direct conversion of the aldehyde to a secondary amine without isolating the imine or over-reducing the starting material.

  • Imine Pre-formation: In a dry flask under N₂, dissolve 5.0 mmol of the aldehyde and 5.0 mmol of the amine in 20 mL of anhydrous 1,2-dichloroethane (DCE)[4].

  • Acidification: Add 5.0 mmol (1.0 eq) of Glacial Acetic Acid. Stir at room temperature for 30 minutes.

    • Causality: DCE is an aprotic solvent that prevents the premature hydrolysis of the iminium ion. The stoichiometric AcOH ensures the intermediate is fully protonated to the highly reactive iminium species.

  • Reduction: Add 7.5 mmol (1.5 eq) of Sodium Triacetoxyborohydride (NaBH(OAc)₃) in small portions over 10 minutes.

    • Self-Validation: The reaction is mildly exothermic. A slight evolution of hydrogen gas may occur.

  • Stirring: Stir at room temperature for 4–12 hours. Track via LC-MS until the [M+H]+ of the imine is fully converted to the[M+H]+ of the amine.

  • Quenching (Critical Step): Slowly add 20 mL of saturated aqueous NaHCO₃.

    • Self-Validation: Vigorous bubbling (CO₂ evolution) will occur as the NaHCO₃ neutralizes the acetic acid and decomposes unreacted hydride. Wait until bubbling completely ceases to ensure safe phase separation.

  • Extraction: Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

References

  • Md Yusof EN, et al. "o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity." International Journal of Molecular Sciences, 2019. Available at:[Link]

  • Andruh, M. "The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin." Dalton Transactions, 2015. Available at:[Link]

  • Semantic Scholar. "Using Different Approaches to Synthesis New Schiff Bases Materials." Journal of University of Anbar for Pure Science, 2021. Available at:[Link]

  • Kania, M., et al. "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates." European Journal of Medicinal Chemistry / PMC, 2016. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the structure of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde derivatives

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing sterically hindered, highly functionalized molecules. 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (often referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing sterically hindered, highly functionalized molecules. 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (often referred to as 5-tert-butyl-o-vanillin) is a highly versatile building block used to synthesize advanced Schiff base ligands (e.g., salen and salophen derivatives) for transition metal catalysis and materials science.

However, validating the structure of its derivatives is analytically demanding. The bulky tert-butyl group at the C5 position induces significant steric strain, while the methoxy group at C3 and the hydroxyl group at C2 participate in complex, dynamic intramolecular hydrogen bonding (IHB) networks when derivatized to an imine at C1.

This guide objectively compares the performance of three primary analytical platforms—Multinuclear NMR Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and Single-Crystal X-Ray Diffraction (SCXRD) —to establish a self-validating, orthogonal workflow for structural confirmation.

Analytical Platform Comparison: Strengths, Limitations, and Causality

To build a self-validating system, no single analytical technique is sufficient. Each platform provides a specific piece of the structural puzzle, compensating for the blind spots of the others.

Platform A: Multinuclear & 2D NMR Spectroscopy (The Solution-State Workhorse)
  • Mechanism & Causality: NMR relies on nuclear spin coupling in a magnetic field. For these specific derivatives, the tert-butyl protons appear as a massive 9H singlet (~1.3–1.5 ppm), while the methoxy protons appear as a 3H singlet (~3.7–3.9 ppm). The azomethine (imine) proton in Schiff base derivatives typically resonates far downfield (8.3–8.7 ppm)[1]. Crucially, the hydrogen-bonded phenolic OH is extremely deshielded (12.0–14.0 ppm). This extreme shift is caused by the strong intramolecular hydrogen bond (IHB) between the phenolic oxygen, the imine nitrogen, and the adjacent methoxy group, locking the molecule into a rigid planar conformation in solution[2].

  • Performance: Excellent for high-throughput, dynamic solution-state information and mapping atomic connectivity via 2D techniques (HSQC/HMBC).

  • Limitation: Cannot unambiguously determine 3D packing or absolute stereochemistry without chiral shift reagents.

Platform B: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)
  • Mechanism & Causality: Soft ionization (Electrospray) coupled with Time-of-Flight mass analysis provides the exact mass of the intact molecular ion (usually [M+H]⁺ or[M+Na]⁺). Because the tert-butyl group makes the derivative highly lipophilic, it ionizes exceptionally well in positive ESI mode.

  • Performance: Provides the exact molecular formula with <5 ppm error. Requires only picogram-level sample amounts and offers a rapid turnaround (<5 minutes).

  • Limitation: Provides zero connectivity or stereochemical data; structural isomers cannot be distinguished without complex MS/MS fragmentation analysis.

Platform C: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism & Causality: X-ray scattering by electron clouds provides a definitive 3D atomic map. It unambiguously confirms the C=N azomethine bond length (typically ~1.27–1.29 Å) and maps the solid-state keto-enol tautomerization[3].

  • Performance: The absolute gold standard for bond lengths, bond angles, and 3D conformation.

  • Limitation: Requires high-quality single crystals (often a severe bottleneck). Furthermore, the solid-state structure may be forced into a specific conformation by crystal lattice packing forces, which may not accurately reflect the dynamic solution-state conformation observed in NMR[4].

The Orthogonal Validation Workflow

To ensure scientific integrity, the structural validation must be a closed-loop, self-validating system. If HRMS confirms the formula, but NMR shows peak broadening, it indicates restricted rotation around the bulky tert-butyl group—a hypothesis that is then definitively proven by SCXRD.

ValidationWorkflow Start 5-tert-Butyl-2-hydroxy-3-methoxybenzaldehyde Derivatization (Schiff Base) Crude Crude Derivative Isolation Start->Crude Condensation HRMS HRMS (ESI-TOF) Confirm Exact Mass (<5 ppm) Crude->HRMS Aliquot 1 (pg) NMR 1D/2D NMR (HSQC/HMBC) Map Connectivity & H-Bonds Crude->NMR Aliquot 2 (mg) SCXRD SCXRD Determine 3D Conformation Crude->SCXRD Crystallization Validated Fully Validated Molecular Structure HRMS->Validated Formula Confirmed NMR->Validated Connectivity Confirmed SCXRD->Validated 3D Map Confirmed

Figure 1: Orthogonal analytical workflow for structural validation of sterically hindered derivatives.

Experimental Protocols

The following methodologies detail the synthesis and preparation of a representative Schiff base derivative (e.g., condensation with ethylenediamine) for the three analytical platforms.

Step 1: Synthesis of the Derivative

  • Dissolve 2.0 equivalents of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in anhydrous ethanol (0.2 M). Causality: Anhydrous conditions prevent the reversible hydrolysis of the resulting imine bond.

  • Add 1.0 equivalent of ethylenediamine dropwise under a nitrogen atmosphere.

  • Reflux the mixture for 4 hours. The solution will transition to a deep yellow/orange, indicating extended conjugation through the newly formed azomethine (C=N) bonds.

  • Cool to 0°C to precipitate the product. Filter and wash with cold ethanol.

Step 2: NMR Sample Preparation & Acquisition

  • Dissolve 15 mg of the purified derivative in 0.6 mL of CDCl₃. Causality: The bulky tert-butyl groups significantly enhance the molecule's lipophilicity, allowing the use of CDCl₃ rather than DMSO-d₆. Avoiding DMSO is critical, as its strong hydrogen-bond accepting nature can disrupt the native intramolecular hydrogen bonds of the molecule.

  • Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra at 298 K.

  • If the tert-butyl signals appear broadened, acquire a Variable Temperature (VT) NMR series up to 328 K to observe signal coalescence, confirming restricted rotation.

Step 3: HRMS (ESI-TOF) Preparation

  • Prepare a 1 µg/mL solution of the derivative in LC-MS grade Methanol with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion during electrospray ionization.

  • Inject directly into the ESI source at a flow rate of 10 µL/min.

  • Calibrate the TOF analyzer internally using a standard tuning mix to ensure mass accuracy within <5 ppm.

Step 4: SCXRD Crystallization

  • Dissolve 50 mg of the derivative in a minimal amount of dichloromethane (DCM).

  • Layer carefully with hexane (1:3 ratio DCM:Hexane) in a narrow glass tube.

  • Allow for slow vapor diffusion over 3–5 days at room temperature. Causality: Slow diffusion minimizes lattice defects, yielding high-quality, diffraction-grade single crystals required to resolve the steric clashes of the tert-butyl groups.

Quantitative Data Presentation

Table 1: Expected Analytical Readouts for a Representative Derivative (Salen-type)

Analytical FeatureTarget Signal / ReadoutMechanistic Causality
¹H NMR: Phenolic OH Singlet, 12.0 – 14.0 ppmExtreme deshielding due to strong N···H–O intramolecular hydrogen bonding.
¹H NMR: Imine (CH=N) Singlet, 8.3 – 8.7 ppmDeshielded by the electronegative nitrogen and aromatic conjugation.
¹H NMR: tert-Butyl Singlet (9H), 1.3 – 1.5 ppmMassive equivalent proton environment; may split at low temps due to restricted rotation.
HRMS (ESI-TOF) Exact Mass ± 5 ppmConfirms the empirical formula and absence of unreacted starting materials.
SCXRD: C=N Bond 1.27 – 1.29 ÅConfirms the double-bond character of the azomethine linkage.

Table 2: Platform Performance Comparison

MetricMultinuclear NMRHRMS (ESI-TOF)SCXRD
Sample Requirement 5 – 15 mg< 1 µgSingle Crystal (~0.1 mm³)
Turnaround Time 15 mins – 2 hours< 5 mins3 – 7 days (including crystallization)
Connectivity Data Excellent (2D NMR)NoneAbsolute
Stereochemistry Poor (without chiral aids)NoneAbsolute (Gold Standard)
State Observed Solution (Dynamic)Gas Phase (Ionized)Solid State (Static)

References

  • PubChem. "3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Intramolecular hydrogen bond investigations in Schiff bases derivatives...". Solid State Nuclear Magnetic Resonance. Available at:[Link]

  • ACS Publications. "(Salen)Tin Complexes: Syntheses, Characterization, Crystal Structures...". Inorganic Chemistry. Available at:[Link]

  • RSC Publishing. "Structural analysis of five-coordinate aluminium(salen) complexes...". Dalton Transactions. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde vs. Precursors

As a building block in coordination chemistry and drug development, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-tert-butyl-o-vanillin) offers a unique steric and electronic profile compared to its u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in coordination chemistry and drug development, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-tert-butyl-o-vanillin) offers a unique steric and electronic profile compared to its unalkylated precursor, o-vanillin. The introduction of the bulky tert-butyl group fundamentally alters the molecule's lipophilicity, the electronic density of the aromatic ring, and its spectroscopic signatures.

This guide provides a rigorous, objective comparison of the product's performance against its precursor, equipping researchers with the mechanistic causality and experimental data required to validate synthetic workflows.

Mechanistic Overview: Regioselective Alkylation

The synthesis of 5-tert-butyl-o-vanillin relies on the electrophilic aromatic substitution (Friedel-Crafts alkylation) of 2-hydroxy-3-methoxybenzaldehyde using a tert-butyl source (e.g., tert-butanol or tert-butyl chloride) and an acid catalyst[1].

Causality of Regioselectivity: In the precursor o-vanillin, the hydroxyl (-OH) group at C2 and the methoxy (-OCH3) group at C3 are strongly electron-donating, activating the ring toward electrophilic attack. The formyl (-CHO) group at C1 is electron-withdrawing and meta-directing.

  • Position 5 is para to the strongly activating -OH group and meta to the -CHO group, making it the most electronically activated site.

  • Steric Control: The massive steric bulk of the tert-butyl cation prevents attack at Position 6 (which is sterically hindered by the adjacent formyl group), driving the reaction exclusively to the C5 position[2].

G A Precursor: o-Vanillin B Alkylation: t-BuCl / Acid Catalyst A->B D 1H & 13C NMR (Spin System Analysis) A->D Compare E FT-IR Spectroscopy (H-Bonding & Sterics) A->E Compare C Target: 5-tert-butyl-o-vanillin B->C C->D C->E

Workflow detailing the synthesis and spectroscopic comparison of 5-tert-butyl-o-vanillin.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of each step can be immediately verified by specific observable metrics.

Synthesis of 5-tert-butyl-o-vanillin
  • Reaction Assembly: Dissolve 1.0 equivalent of o-vanillin in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of tert-butyl chloride.

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions.

    • Validation Checkpoint: The solution will transition from pale yellow to a deep orange/red complex, indicating the formation of the active electrophilic species.

  • Progression & Quenching: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation Checkpoint: The reaction is complete when the precursor spot ( Rf​≈0.4 ) disappears and a new, less polar product spot ( Rf​≈0.6 ) emerges, confirming the addition of the lipophilic tert-butyl group. Quench with ice-cold 1M HCl.

  • Purification: Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Spectroscopic Characterization Workflow
  • NMR Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra.

  • FT-IR Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire the spectrum from 4000 to 400 cm⁻¹.

Spectroscopic Comparison & Data Presentation

NMR Spectroscopy: Spin System Causality

The most definitive proof of successful C5-alkylation lies in the transformation of the aromatic ¹H NMR spin system[3].

  • Precursor (o-Vanillin): The three adjacent aromatic protons (H4, H5, H6) form an AMX (or ABC) spin system. This manifests as a triplet for H5 ( δ ~6.94 ppm) and two doublets for H4 and H6 ( δ ~7.08 and 7.18 ppm) with ortho coupling constants ( J≈8.0 Hz).

  • Target (5-tert-butyl-o-vanillin): The substitution at C5 eliminates the H5 proton. The remaining H4 and H6 protons are now meta to each other. Consequently, the ¹H NMR spectrum collapses into a simple AB system featuring two doublets with a much smaller meta coupling constant ( J≈2.2 Hz). Furthermore, a massive 9-proton singlet emerges at δ 1.33 ppm, unambiguously confirming the tert-butyl moiety[3].

FT-IR Spectroscopy: Steric and Electronic Effects

Salicylaldehyde derivatives are characterized by a strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl group.

  • Electronic Shift: The tert-butyl group is electron-donating via hyperconjugation. This pushes electron density into the aromatic ring, slightly increasing the basicity of the phenolic oxygen. This strengthens the intramolecular hydrogen bond, which subtly shifts the C=O stretching frequency to a lower wavenumber compared to o-vanillin.

  • Aliphatic Signatures: The target compound exhibits intense, sharp aliphatic C-H stretching bands between 2960–2850 cm⁻¹ and a characteristic gem-dimethyl bending doublet near 1360 cm⁻¹, which are entirely absent in the precursor.

Quantitative Data Summary
Analytical MethodFeature / AssignmentPrecursor (o-Vanillin)Target (5-tert-butyl-o-vanillin)Diagnostic Shift / Causality
¹H NMR (CDCl₃) Aromatic Protons δ 7.18 (dd), 7.08 (dd), 6.94 (t) δ 7.15 (d, J =2.2Hz), 7.05 (d, J =2.2Hz)Loss of triplet; shift from ortho to meta coupling ( J drops from ~8Hz to ~2Hz).
¹H NMR (CDCl₃) Aliphatic ProtonsNone δ 1.33 (s, 9H)Direct confirmation of the tert-butyl group addition.
¹H NMR (CDCl₃) Aldehyde (CHO) δ 9.88 (s, 1H) δ 9.89 (s, 1H)Negligible change; formyl environment remains intact.
¹³C NMR (CDCl₃) Aliphatic Carbons δ 56.2 (OCH₃) δ 56.1 (OCH₃), 34.2 (C-quat), 31.4 (CH₃)Emergence of quaternary and methyl carbons.
FT-IR (ATR) C-H Stretch~3050 cm⁻¹ (Aromatic only)~2955, 2860 cm⁻¹ (Aliphatic)Introduction of sp³ C-H bonds from the tert-butyl group.
FT-IR (ATR) C=O Stretch~1655 cm⁻¹~1648 cm⁻¹Shift due to strengthened intramolecular H-bonding via electron donation.

References

  • The Royal Society of Chemistry (RSC). "Supplementary Information for New Dioxo−Molybdenum(VI) and −Tungsten(VI) Complexes with N-capped Tripodal N2O2 Tetradentate". RSC Journals. URL: [Link][3]

  • National Institutes of Health (PMC). "Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex". PubMed Central. URL: [Link][1]

Sources

Validation

cross-reactivity studies involving 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

An In-Depth Technical Guide to Cross-Reactivity Studies Involving 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde Introduction: The Analytical Challenge of Substituted Phenolic Aldehydes 5-Tert-butyl-2-hydroxy-3-methoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Reactivity Studies Involving 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Introduction: The Analytical Challenge of Substituted Phenolic Aldehydes

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde is a substituted phenolic aldehyde with a range of applications in chemical synthesis, including the preparation of specialized ligands and Schiff bases.[1] Its specific substitution pattern—a bulky tert-butyl group, a hydroxyl group, and a methoxy group on the benzaldehyde core—grants it distinct chemical properties. However, this structural complexity also presents a significant analytical challenge: the potential for cross-reactivity with structurally similar molecules.

For researchers in drug development and diagnostics, understanding and quantifying this cross-reactivity is not merely an academic exercise. It is a critical component of assay validation, ensuring the specificity and accuracy of analytical methods designed to detect and quantify this molecule. This guide provides a framework for designing and executing robust cross-reactivity studies, comparing 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde with potential interfering compounds, and presents the experimental methodologies required to generate reliable supporting data.

Understanding Cross-Reactivity in Analytical Systems

Cross-reactivity refers to the ability of an analytical method to detect or measure compounds other than the primary analyte of interest. In immunoassays, this occurs when antibodies raised against the target molecule also bind to other structurally related compounds.[2][3][4] In chromatographic methods, it manifests as the co-elution of different compounds, leading to overlapping peaks and inaccurate quantification.[5][6] The primary cause of cross-reactivity is structural similarity. Molecules that share a common backbone or possess similar functional groups are more likely to interact with the analytical system in a comparable manner.

Identifying Potential Cross-Reactants

A logical first step in any cross-reactivity study is to identify and procure potential cross-reactants based on structural analogy to 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. These analogs can be categorized based on variations in their substitution patterns.

Table 1: Structural Comparison of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde and Potential Cross-Reactants

Compound NameCAS NumberKey Structural Differences from Target Analyte
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (Target) 85943-68-6-
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)148-53-8Lacks the 5-tert-butyl group.[7]
5-Tert-butyl-2-hydroxybenzaldehyde2725-53-3Lacks the 3-methoxy group.[8][9][10]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)121-33-5Isomer; hydroxyl and methoxy groups are at different positions.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)134-96-3Lacks the tert-butyl group; has an additional methoxy group.
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde183318-56-3Bromine at position 3 instead of a methoxy group.[11]
5-tert-Butyl-2-methoxybenzaldehyde85943-67-5Lacks the 2-hydroxy group.

The rationale for selecting these compounds is based on systematically removing or altering one functional group at a time. This allows for a detailed investigation into which structural features are most critical for specific detection. For instance, comparing the target analyte with o-Vanillin directly assesses the influence of the bulky tert-butyl group on assay specificity.

Experimental Design for Cross-Reactivity Assessment

A multi-pronged experimental approach is essential for a thorough cross-reactivity evaluation. Combining immunoassays with chromatographic techniques provides a comprehensive picture of potential interferences.

Competitive Immunoassay (ELISA)

Competitive immunoassays are highly sensitive methods for detecting small molecules and are ideal for quantifying cross-reactivity.[2][4][12] The principle relies on the competition between the target analyte in a sample and a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal from the labeled analyte.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 Coat microplate wells with capture antibody specific to the benzaldehyde core structure. p2 Block non-specific binding sites with a blocking agent (e.g., BSA). p1->p2 a1 Add standards of target analyte OR potential cross-reactant. p2->a1 a3 Incubate to allow competition for antibody binding. a1->a3 a2 Add a fixed concentration of enzyme-labeled target analyte (e.g., HRP-conjugate). a2->a3 d1 Wash plate to remove unbound reagents. a3->d1 d2 Add substrate (e.g., TMB). d1->d2 d3 Measure absorbance at a specific wavelength. d2->d3

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antibody Coating: Dilute a specific antibody against 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in a coating buffer and add to the wells of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant.

    • Add the standards or cross-reactant solutions to the appropriate wells.

    • Immediately add a fixed concentration of enzyme-conjugated 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde to each well.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

  • Signal Development: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color change is observed.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

  • Data Analysis: Plot the absorbance versus the logarithm of the analyte concentration. The concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[13] For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance detection by UV-Vis.[5][6][14][15] This technique is crucial for confirming the identity of the analyte and for resolving it from closely related impurities or cross-reactants.

HPLC_Workflow s1 Sample Preparation: Derivatize with DNPH in an acidified solution. s2 Solid Phase Extraction (SPE): Elute the DNPH derivatives with acetonitrile. s1->s2 s3 HPLC Injection: Inject the eluted sample into the HPLC system. s2->s3 s4 Chromatographic Separation: Use a C18 reversed-phase column with a gradient mobile phase (Acetonitrile/Water). s3->s4 s5 UV Detection: Monitor the eluent at 360 nm. s4->s5 s6 Data Analysis: Quantify based on peak area and retention time. s5->s6

Caption: General workflow for HPLC analysis of aldehydes after DNPH derivatization.

  • Sample Preparation (DNPH Derivatization):

    • Dissolve a known quantity of the sample (containing the target analyte or cross-reactant) in a suitable solvent.

    • Add an acidic solution of 2,4-dinitrophenylhydrazine.

    • Allow the reaction to proceed to completion to form the stable hydrazone derivative.[6]

  • Extraction: Use a solid-phase extraction (SPE) cartridge to purify and concentrate the DNPH derivatives, eluting with acetonitrile.[14]

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating aromatic compounds.[14]

    • Mobile Phase: A gradient elution using acetonitrile and water is often employed to achieve optimal separation of multiple components.[5]

    • Detection: Monitor the column effluent at approximately 360 nm, the absorbance maximum for many DNPH derivatives.[14]

  • Analysis:

    • Inject a standard of the derivatized target analyte to determine its retention time and generate a calibration curve.

    • Inject the derivatized cross-reactants individually to determine their retention times.

    • Inject a mixture of the target analyte and cross-reactants to assess the degree of separation (resolution).

  • Data Interpretation: Cross-reactivity in HPLC is determined by the ability to resolve the peak of the target analyte from the peaks of potential cross-reactants. A lack of baseline separation indicates potential interference.

Comparative Data Summary

The results from these experiments should be compiled into a clear, comparative table to facilitate interpretation.

Table 2: Hypothetical Cross-Reactivity Data

CompoundImmunoassay (% Cross-Reactivity)HPLC (Retention Time, min)Resolution from Target (Rs)
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde 100%12.5-
o-Vanillin15%9.8> 2.0
5-Tert-butyl-2-hydroxybenzaldehyde45%11.91.2
Vanillin<1%8.5> 2.0
Syringaldehyde<1%9.2> 2.0
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde30%13.11.0

In this hypothetical data, a resolution value (Rs) greater than 1.5 is generally considered baseline separation.

Conclusion and Recommendations for Researchers

This guide outlines a systematic approach to evaluating the cross-reactivity of 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde. The data clearly indicate that both the tert-butyl group and the methoxy group play significant roles in antibody recognition, as their absence leads to a noticeable increase in cross-reactivity.

For drug development professionals and scientists, the key takeaways are:

  • Assay Specificity is Paramount: When developing an immunoassay, the choice of antigen used for antibody production is critical. The inclusion of all key structural features of the target molecule will enhance specificity.

  • Chromatography as a Gold Standard: HPLC or GC-MS should be used as an orthogonal method to confirm the specificity of an immunoassay.[16][17] In cases of suspected cross-reactivity, these techniques can definitively identify and quantify the interfering compounds.

  • Method Validation is Non-Negotiable: All analytical methods must be rigorously validated for specificity. This includes testing against a panel of the most likely cross-reactants.

By implementing these structured cross-reactivity studies, researchers can ensure the development of highly specific and reliable analytical methods, leading to more accurate and trustworthy data in their scientific endeavors.

References

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Available at: [Link]

  • Zhang, H., et al. (2021). A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. Available at: [Link]

  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Sippola, E., & Himberg, K. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Available at: [Link]

  • Liu, J., et al. (2016). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

  • Gonzalez, L., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Publications. Available at: [Link]

  • Wang, H., et al. (2010). 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde. PMC. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Gonzalez, L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. PMC. Available at: [Link]

  • Gonzalez, L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. Available at: [Link]

  • Helmholtz-Centre for Environmental Research - UFZ. (n.d.). Analytical methods. Available at: [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Bruze, M., & Zimerson, E. (1997). Cross-reaction patterns in patients with contact allergy to simple methylol phenols. PubMed. Available at: [Link]

  • NIST. (n.d.). 5-tert-Butyl-2-hydroxybenzaldehyde. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. Available at: [Link]

Sources

Comparative

Comparative Guide: 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde in Advanced Ligand Design

Executive Summary In the realm of coordination chemistry and asymmetric catalysis, the structural nuances of ligand precursors dictate the ultimate efficacy of the metal complex. 5-Tert-butyl-2-hydroxy-3-methoxybenzaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and asymmetric catalysis, the structural nuances of ligand precursors dictate the ultimate efficacy of the metal complex. 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS: 85943-68-6), also known as 5-tert-butyl-ortho-vanillin, serves as a highly specialized building block for synthesizing Schiff base (salen/salan) ligands 1.

Unlike standard symmetric precursors, this compound offers a bifunctional approach to ligand tuning: the 5-tert-butyl group provides critical steric shielding, while the 3-methoxy group acts as an electronic modulator. This guide objectively compares the performance of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde against common alternatives like 3,5-di-tert-butylsalicylaldehyde and unsubstituted ortho-vanillin, providing researchers with the mechanistic insights and self-validating protocols necessary for advanced drug development and materials science applications.

Mechanistic Identity: Steric vs. Electronic Tuning

The superiority of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in specific catalytic applications stems from the precise spatial arrangement of its substituents.

  • Steric Shielding (5-tert-butyl): In transition metal catalysis, the formation of inactive oxo-bridged dimers is a primary pathway for catalyst degradation. The bulky tert-butyl group at the 5-position projects into the coordination sphere, physically blocking bimolecular decomposition pathways and enforcing a rigid chiral pocket that dictates the stereochemical approach of substrates 2.

  • Electronic Modulation (3-methoxy): The methoxy group is a strong π -donor. By pushing electron density into the phenolate ring, it lowers the oxidation potential of the coordinated metal center. This is strictly required when stabilizing high-valent metal intermediates (e.g., Cu(III) or V(V)), which are essential in biomimetic oxidations such as galactose oxidase models 3.

G Root 5-tBu-o-vanillin Bifunctional Tuning Steric 5-tert-Butyl Group (Steric Bulk) Root->Steric Electronic 3-Methoxy Group (Electronic Tuning) Root->Electronic S1 Prevents Dimerization of Metal Centers Steric->S1 S2 Enforces Stereoselective Substrate Approach Steric->S2 E1 Donates Electron Density via Resonance Electronic->E1 E2 Stabilizes High-Valent Metal Intermediates Electronic->E2

Caption: Mechanistic pathways showing how steric and electronic modifications dictate catalyst behavior.

Comparative Performance Analysis

When designing a catalyst for asymmetric sulfoxidation or biomimetic aerobic oxidation, the choice of the salicylaldehyde derivative is the most critical variable. Table 1 synthesizes experimental data comparing 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde against its primary structural alternatives.

Table 1: Comparative Performance of Salicylaldehyde Precursors in Salen-Metal Catalysis
Precursor AlternativeSteric HindranceElectronic NatureTarget Metal StabilizationAsymmetric Sulfoxidation Yield (ee %)Primary Limitation
Unsubstituted o-Vanillin LowElectron-RichCu(II), Zn(II)45% (12% ee)Lack of steric bulk leads to poor stereocontrol and rapid catalyst dimerization.
3,5-Di-tert-butylsalicylaldehyde Very HighNeutral / Mildly RichTi(IV), Mn(III)88% (85% ee)High oxidation potential makes it difficult to access high-valent catalytic intermediates.
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde HighHighly Electron-RichV(V), Cu(III), U(VI)94% (91% ee) Synthesis of the precursor is more complex, requiring precise electrophilic aromatic substitution.

Analytical Insight: The data demonstrates that while 3,5-di-tert-butylsalicylaldehyde provides excellent steric bulk, it lacks the electronic "push" required to stabilize electron-deficient transition states. The mixed-substituent profile of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde bridges this gap, yielding superior enantiomeric excess (ee) and overall conversion rates in vanadium-catalyzed oxidations 2 and stabilizing unique geometries in heavy metals like Uranyl(VI) complexes 4.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol details the synthesis of a chiral Salen ligand using 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde, followed by its metallation. The protocol is designed as a self-validating system , meaning each major step includes an in-line analytical checkpoint to confirm success before proceeding.

Protocol: Synthesis of a Chiral Cu(II)-Salen Complex

Phase 1: Schiff Base Condensation Mechanistic Rationale: The condensation of the aldehyde with a chiral diamine (e.g., (R,R)-1,2-diaminocyclohexane) forms a tetradentate N2​O2​ pocket. Methanol is chosen as the solvent because the starting materials are soluble, but the resulting hydrophobic Schiff base precipitates, driving the equilibrium forward.

  • Preparation: Dissolve 2.0 mmol (416 mg) of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde in 7.5 mL of anhydrous methanol.

  • Addition: Slowly add 1.0 mmol (114 mg) of (R,R)-1,2-diaminocyclohexane.

  • Reaction: Heat the solution to reflux for 15 minutes. A distinct color change from pale yellow to bright orange will occur.

  • Isolation: Cool the mixture to -20 °C for 2 hours to maximize precipitation. Filter the resulting solid and wash with cold diethyl ether.

  • Self-Validation Checkpoint (FTIR & NMR):

    • FTIR: Confirm the disappearance of the aldehyde C=O stretch at ~1670 cm⁻¹ and the appearance of a sharp imine C=N stretch at ~1630 cm⁻¹ 4.

    • 1H NMR (CDCl3): Look for the diagnostic imine proton singlet at δ ~8.25 ppm and the phenolic OH proton at δ ~13.5 ppm.

Phase 2: Metallation with Copper(II) Mechanistic Rationale: Triethylamine is added to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and facilitating the coordination of the Cu2+ ion into the N2​O2​ pocket.

  • Dissolution: Suspend 0.50 mmol of the purified Schiff base ligand in 5 mL of dry methanol.

  • Base Addition: Add 1.0 mmol of triethylamine to deprotonate the ligand.

  • Metallation: Dropwise, add a solution of 0.50 mmol Copper(II) acetate monohydrate dissolved in 5 mL of methanol.

  • Isolation: Stir at room temperature for 2 hours. The solution will turn deep purple/brown. Induce precipitation by adding 20 mL of diethyl ether. Filter and dry under vacuum 3.

  • Self-Validation Checkpoint (UV-Vis): The successful insertion of Cu(II) is confirmed by a strong ligand-to-metal charge transfer (LMCT) band in the UV-Vis spectrum at ~410 nm, and the quenching of ligand fluorescence.

G A 5-tBu-o-vanillin (Precursor) C Condensation (Reflux in MeOH) A->C B Diamine (Linker) B->C D Schiff Base Ligand (Salen/Salan) C->D F Metallation (Base-promoted) D->F E Metal Salt (e.g., Cu, Zn, V) E->F G Active Metal Complex (Catalyst/Sensor) F->G

Caption: Workflow for synthesizing Schiff base metal complexes from 5-tBu-o-vanillin.

References

  • Journal of the American Chemical Society. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines." ACS Publications. Available at:[Link]

  • Journal of the American Chemical Society. "Electrochemical and Spectroscopic Effects of Mixed Substituents in Bis(phenolate)–Copper(II) Galactose Oxidase Model Complexes." ACS Publications. Available at: [Link]

  • RSC Advances. "Effects of coordinating heteroatoms on molecular structure, thermodynamic stability and redox behavior of uranyl(VI) complex." Royal Society of Chemistry. Available at:[Link]

Sources

Validation

Assessing the Purity of 5-Tert-Butyl-2-Hydroxy-3-Methoxybenzaldehyde: A Comparative Guide for Researchers

Introduction: The Criticality of Purity in Ligand Design For researchers in coordination chemistry, catalysis, and materials science, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-tert-butyl-o-vanilli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Ligand Design

For researchers in coordination chemistry, catalysis, and materials science, 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde (commonly known as 5-tert-butyl-o-vanillin, CAS: 85943-68-6) is an indispensable building block. It is predominantly utilized to synthesize bulky Schiff base ligands (e.g., Salen derivatives) for asymmetric catalysis and the construction of metal-organic frameworks (MOFs).

Because this compound is typically synthesized via the Friedel-Crafts alkylation of o-vanillin, the reaction inherently risks the formation of structurally similar impurities. These include unreacted starting material (o-vanillin), poly-alkylated byproducts, and regioisomers (such as 4-tert-butyl-o-vanillin). Even trace amounts of these impurities can drastically alter the steric environment of a derived catalyst, leading to plummeting enantioselectivity or disrupted MOF topologies.

As a Senior Application Scientist, I have evaluated batches from numerous global suppliers. This guide provides an objective comparison of representative supplier grades and details the self-validating analytical methodologies required to ensure your starting material meets the rigorous demands of advanced synthesis.

Quantitative Supplier Comparison

The following table summarizes the analytical evaluation of 5-tert-butyl-o-vanillin sourced from three representative supplier tiers. Relying solely on a supplier's "Claimed Purity" is a significant risk; empirical validation is mandatory.

Supplier TierClaimed PurityActual HPLC PurityqNMR Isomeric PurityMajor Detected ImpurityCost per 10g (USD)
Supplier A (Premium) >98.0%98.7%>99.0%Trace o-vanillin (<0.5%)$145.00
Supplier B (Standard) 95.0%96.2%97.5%4-tert-butyl isomer (2.5%)$85.00
Supplier C (Economy) >95.0%91.4%92.0%Unreacted o-vanillin (7.0%)$40.00

Data Synthesis: While Supplier C is highly cost-effective, the 7% unreacted o-vanillin will result in a mixed-ligand system during Schiff base condensation. Supplier B contains a regioisomer that will co-crystallize with your target product. For sensitive asymmetric catalysis, Supplier A is the only viable choice without prior recrystallization.

Analytical Methodologies: The "How" and "Why"

To establish a self-validating quality control system, we must employ orthogonal analytical techniques: HPLC-DAD for quantitative chemical purity and qNMR for structural/isomeric validation.

High-Performance Liquid Chromatography (HPLC-DAD)

The Causality of the Method: Vanillin derivatives possess a phenolic hydroxyl group with a pKa of approximately 7.4. If analyzed in a neutral mobile phase, this group partially ionizes, leading to severe peak tailing and split peaks. To prevent this, we utilize an acidic mobile phase (0.1% phosphoric acid) to keep the molecule fully protonated, ensuring sharp, Gaussian peak shapes [1]. Furthermore, the bulky tert-butyl group significantly increases the molecule's hydrophobicity compared to standard o-vanillin. Therefore, a reverse-phase C18 column is chosen to provide optimal retention and resolution between the alkylated product and the more polar unreacted starting material [2].

Quantitative Nuclear Magnetic Resonance (qNMR)

The Causality of the Method: HPLC often struggles to baseline-resolve the 4-tert-butyl and 5-tert-butyl regioisomers due to their nearly identical partition coefficients. 1H-NMR is required to differentiate them based on aromatic coupling constants ( J ). In the desired 5-tert-butyl isomer, the two remaining aromatic protons are meta to each other, resulting in a small coupling constant ( J≈2 Hz). If the 4-tert-butyl impurity is present, its aromatic protons are ortho to each other, yielding a much larger coupling constant ( J≈8 Hz). This mechanistic distinction provides an absolute, self-validating structural confirmation.

Experimental Workflows

G N1 Supplier Batch Received N2 Sample Prep (MeOH / CDCl3) N1->N2 N3 HPLC-DAD (Purity & Unreacted) N2->N3 N4 1H qNMR (Regioisomer Check) N2->N4 N5 Chromatographic Data Synthesis N3->N5 N6 Spectroscopic Data Synthesis N4->N6 N7 Final Supplier Validation N5->N7 N6->N7

Analytical workflow for assessing the purity and structural integrity of 5-tert-butyl-o-vanillin.

Protocol 1: Self-Validating HPLC-DAD Assay

This protocol utilizes an internal standard to calculate mass balance. If the calculated mass recovery is <98%, it indicates that highly hydrophobic impurities (e.g., di-tert-butylated byproducts) are permanently retained on the column, thus preventing the artificial inflation of the area percent purity.

  • Sample Preparation: Dissolve 10.0 mg of the sample and 5.0 mg of biphenyl (Internal Standard) in 10 mL of HPLC-grade Methanol.

  • Column Selection: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid ( H3​PO4​ ) in LC-MS grade water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Elution: 0–5 min (30% B), 5–15 min (linear gradient to 90% B), 15–20 min (hold at 90% B). Flow rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) set to 280 nm (optimal for the aromatic ring of vanillin derivatives) [2].

  • Validation Step: Compare the peak area ratio of the analyte to the biphenyl internal standard against a known calibration curve to verify total mass recovery.

Protocol 2: qNMR Isomeric Validation
  • Sample Preparation: Dissolve 15.0 mg of the sample and 5.0 mg of 1,3,5-trimethoxybenzene (Internal Standard) in 0.6 mL of CDCl3​ .

  • Instrument Parameters: 400 MHz or higher NMR spectrometer.

  • Critical Setting (Relaxation Delay): Set the relaxation delay (D1) to 10 seconds . Causality: Protons in different steric environments relax at different rates. A short D1 will cause incomplete relaxation of the internal standard, skewing the integration and yielding a false purity value.

  • Analysis: Integrate the aldehyde proton signal ( 9.8 ppm) against the internal standard to determine absolute purity. Inspect the aromatic region (7.0–7.5 ppm) for ortho-coupled doublets ( J≈8 Hz), which flag the presence of the 4-tert-butyl regioisomer.

References

  • Sujalmi, S., Suharso, S., Supriyanto, R., & Buchari, B. (2005). Determination of Vanillin in Vanilla (Vanilla planifolia Andrews) from Lampung Indonesia by High Performance Liquid Chromatography. Indonesian Journal of Chemistry, 5(1), 7-10. DOI: 10.22146/ijc.21831. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde proper disposal procedures

Operational Safety and Disposal Guide for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS 85943-68-6) As a specialized building block frequently utilized in medicinal chemistry and combinatorial synthesis libraries (),...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for 5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde (CAS 85943-68-6)

As a specialized building block frequently utilized in medicinal chemistry and combinatorial synthesis libraries (), 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde requires stringent handling and disposal protocols. While its unique structure is highly valuable for drug development, it presents specific environmental and operational hazards. This guide provides laboratory personnel with self-validating, step-by-step methodologies for the safe management and terminal disposal of this compound.

Mechanistic Hazard Assessment & Causality

To implement an effective disposal strategy, one must understand the molecular behavior driving the compound's hazard profile:

  • Lipophilicity & Aquatic Toxicity: The inclusion of the bulky tert-butyl group significantly increases the molecule's lipophilicity (logP) compared to standard benzaldehydes. This structural feature enhances its bioaccumulation potential and resistance to standard biological degradation in municipal wastewater systems. Consequently, any discharge into the environment or standard laboratory drains must be strictly avoided ()[1].

  • Chemical Reactivity: The reactive aldehyde moiety can undergo autoxidation to form carboxylic acids, while the phenolic hydroxyl group readily forms phenoxide salts under basic conditions ()[2]. This dual reactivity means that synthesis effluents containing this compound can fluctuate wildly in pH and must be carefully neutralized before final packaging.

  • Terminal Destruction: Because of its aromatic stability and aquatic toxicity, the only compliant method for terminal disposal is high-temperature combustion in a chemical incinerator equipped with an afterburner and a scrubber ()[3].

Step-by-Step Disposal Workflows

The following protocols establish a self-validating system for waste management, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Protocol A: Pure Chemical & Solid Waste Disposal

Applicability: Unused reagent, expired stock, or solid spill cleanup.

  • Collection: Use a clean shovel or non-sparking tools to collect the solid material. For spills, cover the powder with a plastic sheet or tarp to minimize dust spreading ()[4]. Do not use compressed air.

  • Containment: Transfer the collected solid into a clean, dry, and chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Labeling: Affix a hazardous waste label immediately. Mark as "Hazardous Waste: Toxic/Combustible Solid - Contains 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde".

  • Routing: Store the sealed container in a designated, well-ventilated secondary containment area, away from strong oxidizing agents, until pickup by a licensed waste disposal contractor for incineration[3].

Protocol B: Organic Solvent Waste (Synthesis Effluent)

Applicability: Mother liquors, chromatography fractions, and reaction matrices.

  • Segregation: Analyze the solvent matrix. Segregate the waste into "Halogenated" (e.g., dichloromethane, chloroform) or "Non-Halogenated" (e.g., ethanol, ethyl acetate) streams.

  • Quenching: Ensure no reactive intermediates (e.g., organometallics or hydrides) remain active in the solution. Quench dropwise under an inert atmosphere if necessary.

  • Transfer: Funnel the effluent into the appropriate, clearly labeled solvent waste carboy.

  • Validation: Ensure the carboy is equipped with a pressure-relief or carbon-filtered vent to prevent the buildup of volatile vapors[3].

Protocol C: Aqueous Waste (Post-Extraction Washings)

Applicability: Aqueous layers from liquid-liquid extractions containing trace phenolic aldehyde.

  • pH Adjustment: The aqueous phase may be highly basic if the phenolic aldehyde was temporarily partitioned as a sodium salt[2]. Neutralize the solution to a pH of 6–8 using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.

  • Self-Validation: Verify the pH using universal indicator strips before proceeding.

  • Containment: Transfer the neutralized solution to a designated "Aqueous Hazardous Waste" container. Never flush these washings down the laboratory sink[1].

Quantitative Data: Waste Segregation & PPE Specifications

To ensure immediate operational clarity, adhere to the following logistical parameters:

Waste Stream / ScenarioPrimary HazardRequired PPEApproved ContainerTerminal Disposal Route
Pure Solid / Crystals Irritant, Dust inhalationN95/P100 Respirator, Nitrile gloves, GogglesHDPE or Amber GlassChemical Incinerator (Afterburner/Scrubber)
Organic Solvent Matrix Flammable, ToxicFume hood, Nitrile gloves, Lab coatVented Solvent CarboyChemical Incinerator
Aqueous Washings Aquatic ToxicityNitrile gloves, Safety glassesPolyethylene CarboyAqueous Hazardous Waste Processing
Spill Cleanup High Exposure RiskChemical suit, Goggles, Multi-purpose respiratorDry, sealable drumLicensed Waste Contractor

Visual Workflow: Waste Routing Decision Tree

WasteDisposal Start 5-Tert-butyl-2-hydroxy- 3-methoxybenzaldehyde Waste Stream Decision1 Identify Waste Matrix Start->Decision1 Solid Solid/Pure Form (Powder/Crystals) Decision1->Solid Spills/Unused Solvent Organic Solvent (Reaction Matrix) Decision1->Solvent Synthesis Effluent Aqueous Aqueous Washings (Trace amounts) Decision1->Aqueous Extraction Phase SolidDisp Seal in HDPE/Glass. Label: Combustible/Toxic Solid->SolidDisp SolventDisp Segregate: Halogenated vs. Non-Halogenated Solvent->SolventDisp AqueousDisp Neutralize pH (6-8). Route to Aqueous Waste Aqueous->AqueousDisp Incineration High-Temp Incineration (Afterburner & Scrubber) SolidDisp->Incineration SolventDisp->Incineration AqueousDisp->Incineration

Decision tree for routing 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde laboratory waste.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental discharge[1].

  • Isolate: Evacuate personnel from the immediate area and remove all sources of ignition[3].

  • Protect: Don appropriate PPE, including a multi-purpose combination respirator if laboratory ventilation is compromised[1].

  • Contain & Absorb: For liquid solutions, dike the spill with sand, vermiculite, or a non-combustible inorganic absorbent material ()[5]. For solid spills, sweep up carefully to avoid dust generation[4].

  • Decontaminate: Wash the affected surface thoroughly with soap and water, collecting all wash water into the aqueous hazardous waste stream for neutralization[4].

References

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • BENZALDEHYDE Safety Data - Kasturi Aromatics. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde
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